1-Isopropoxy-2-propanol
Description
The exact mass of the compound 1-Isopropoxy-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2412. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Isopropoxy-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropoxy-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-propan-2-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(2)8-4-6(3)7/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHJYKBGDDJSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863297 | |
| Record name | 1-Isopropoxy-2-propanol | |
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Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3944-36-3 | |
| Record name | 1-Isopropoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3944-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Isopropoxy-2-propanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-(1-methylethoxy)- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2412 | |
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| Record name | 2-Propanol, 1-(1-methylethoxy)- | |
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| Record name | 1-Isopropoxy-2-propanol | |
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| Record name | 1-isopropoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.395 | |
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| Record name | 1-ISOPROPOXY-2-PROPANOL | |
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Foundational & Exploratory
1-Isopropoxy-2-propanol physical and chemical properties
The Amphiphilic Architect: A Process Chemist’s Guide to Propylene Glycol Monoisopropyl Ether
Executive Summary
1-Isopropoxy-2-propanol (CAS 3944-36-3), often abbreviated as IPG or PGME-iP , represents a critical evolution in the glycol ether solvent class. Historically, the industry relied on ethylene oxide-based (E-series) glycol ethers, which, despite their efficacy, posed significant reproductive toxicity risks due to their metabolism into alkoxyacetic acids.
IPG belongs to the propylene oxide-based (P-series) family. It retains the dual solvency (amphiphilic) character of the E-series—coupling hydrophobic actives into aqueous systems—while offering a superior toxicological profile. This guide analyzes IPG not merely as a solvent, but as a process tool for crystal engineering, azeotropic distillation, and cleaning validation in pharmaceutical manufacturing.
Physicochemical Profile
The utility of IPG lies in its intermediate volatility and specific gravity, which facilitates phase separation in aqueous extractions when salted out, yet remains miscible in pure water.
Table 1: Core Physical Properties
| Property | Value | Unit | Relevance to Process |
| Molecular Weight | 118.17 | g/mol | Mass balance calculations. |
| Boiling Point | 137 – 142 | °C | High enough for effective displacement of lower alcohols (MeOH, EtOH, IPA) during solvent swaps. |
| Flash Point | ~48 | °C | Flammable (Class 3). Requires grounding/bonding; lower risk than Acetone/IPA. |
| Density (20°C) | 0.88 | g/cm³ | Lighter than water; facilitates upper-layer formation in biphasic extractions. |
| Refractive Index | 1.409 - 1.412 | nD20 | Critical for In-Process Control (IPC) to monitor solvent swap completion. |
| Viscosity (25°C) | ~2.4 | cP | Low viscosity ensures good mass transfer in reactor vessels. |
| Surface Tension | ~27 | mN/m | Low surface tension aids in wetting hydrophobic powders/crystals. |
| Solubility | Miscible | - | Fully miscible with water, alcohols, ketones, and most aliphatic hydrocarbons. |
Molecular Architecture & Synthesis
Understanding the synthesis of IPG is mandatory for establishing specification limits, particularly regarding the Beta-isomer impurity.
The Regioselectivity Factor
IPG is synthesized via the base-catalyzed addition of Isopropanol (IPA) to Propylene Oxide (PO) . The reaction is governed by the attack of the alkoxide nucleophile on the epoxide ring.
-
Alpha-Isomer (Major, >95%): Attack at the less hindered carbon (1-position). This is the desired product (1-Isopropoxy-2-propanol).
-
Beta-Isomer (Minor, <5%): Attack at the more hindered carbon (2-position). This yields 2-Isopropoxy-1-propanol .
Critical Quality Attribute (CQA): The Beta-isomer is a primary alcohol. While less toxic than its methyl-analog counterpart, it is still structurally capable of oxidation to an acid. High-purity pharmaceutical grades typically specify <0.5% Beta-isomer.
Visualization: Reaction Pathway
Figure 1: Regioselective synthesis of 1-Isopropoxy-2-propanol. The steric hindrance of the methyl group on the epoxide directs the nucleophile to the terminal carbon, favoring the safer Alpha-isomer.
Solvency & Thermodynamics: The Hansen Space
For formulation scientists, "like dissolves like" is insufficient. We use Hansen Solubility Parameters (HSP) to predict interactions. IPG occupies a unique "Goldilocks" zone—hydrophobic enough to dissolve resins and oils, yet polar enough to be water-washable.
Table 2: Solubility Parameters (Estimated)
Values interpolated based on P-series glycol ether homologs (PM and PnP).
| Parameter | Symbol | Value (MPa½) | Interpretation |
| Dispersion | 15.6 | Van der Waals forces; compatible with most organic backbones. | |
| Polarity | 6.1 | Moderate polarity; enables solubility of polar APIs. | |
| H-Bonding | 11.2 | Strong H-donor/acceptor capability (hydroxyl + ether oxygen). | |
| Total | ~19.5 | Close match to many pharmaceutical polymers (HPMC, PVP). |
Application Insight:
IPG is an excellent Coupling Agent . If you have a formulation where an oil phase (high
Experimental Protocol: The "Solvent Swap"
In drug development, moving from a reaction solvent (e.g., Dichloromethane or THF) to a crystallization solvent is a common bottleneck. IPG is an ideal "chaser" solvent due to its boiling point (137°C).
Objective: Replace a low-boiling reaction solvent (Solvent A) with IPG to induce crystallization or prepare for a subsequent high-temperature step.
Protocol 1: Constant Volume Distillation (Put-and-Take)
Prerequisites: Vacuum distillation setup, Refractometer.
-
Charge: Fill reactor with the crude mixture containing the API dissolved in Solvent A (e.g., THF, BP 66°C).
-
Heat: Apply jacket heat to bring Solvent A to reflux under reduced pressure (e.g., 400 mbar).
-
Addition: Begin adding IPG at a rate equal to the distillation rate of Solvent A.
-
Why? Maintaining constant volume prevents the API from crashing out as an amorphous solid on the reactor walls ("scaling").
-
-
Monitoring (The Self-Validating Step):
-
Sample the distillate every 15 minutes.
-
Measure Refractive Index (RI).
-
Endpoint: When the distillate RI matches the RI of pure IPG (1.41) and the reactor temperature rises toward the BP of IPG (adjusted for vacuum), the swap is complete.
-
-
Crystallization: Slowly cool the IPG solution. Since IPG is often a poorer solvent for the salt form of an API than THF, controlled cooling yields high-purity crystals.
Visualization: Solvent Swap Logic
Figure 2: Logic flow for a Constant Volume Solvent Swap. The Refractive Index (RI) serves as the in-process control to validate the removal of the initial solvent.
Safety, Toxicology & Metabolism
This section distinguishes IPG from the hazardous ethylene glycol ethers (e.g., 2-Methoxyethanol).
The Metabolic Divergence
-
Ethylene Glycol Ethers (E-Series): Metabolized by Alcohol Dehydrogenase (ADH) to Alkoxyacetic Acids (e.g., Methoxyacetic acid). These acids are potent reproductive toxins and teratogens because they are eliminated slowly and disrupt cellular development.
-
1-Isopropoxy-2-propanol (P-Series):
-
Primary Route: The secondary alcohol group is oxidized to a ketone (Isopropoxyacetone).
-
Cleavage: The ether bond can be cleaved, yielding Propylene Glycol and Isopropanol (which further metabolizes to Acetone and CO2).
-
Outcome: These metabolites are physiological substrates or low-toxicity compounds that are readily excreted. It does not form a persistent acid metabolite.
-
Safety Limits:
-
LD50 (Oral, Rat): > 2,000 mg/kg (Low acute toxicity).
-
Inhalation: High concentrations may cause central nervous system (CNS) depression (dizziness), similar to isopropanol.
References
-
PubChem. (2025). 1-Isopropoxy-2-propanol (Compound Summary).[1][2][3][4][5][6] National Library of Medicine. [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[7] (Data interpolated from P-series analogs). [Link]
-
Ecetoc. (2005).[8] The Toxicology of Glycol Ethers and its Relevance to Man. Technical Report No. 95. [Link]
-
Dow Chemical. (2023). Product Safety Assessment: Propylene Glycol Ethers. (General P-Series Safety Data). [Link]
-
Smallwood, I. M. (2012). Handbook of Organic Solvent Properties. Butterworth-Heinemann. (Source for physical constants).[2][3][5][6]
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- 2. scribd.com [scribd.com]
- 3. 2-Propanol, 1-(1-methylethoxy)- (CAS 3944-36-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
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- 6. researchgate.net [researchgate.net]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
1-Isopropoxy-2-propanol structural formula
An In-Depth Technical Guide to the Structural Elucidation and Properties of 1-Isopropoxy-2-propanol
This guide provides a comprehensive technical overview of 1-isopropoxy-2-propanol, a significant member of the propylene glycol ether family. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document moves beyond a simple recitation of facts. It delves into the causal relationships between molecular structure, spectroscopic behavior, and chemical reactivity, reflecting field-proven insights and established analytical logic.
1-Isopropoxy-2-propanol, with the chemical formula C₆H₁₄O₂, is a bifunctional molecule containing both an ether linkage and a secondary alcohol group.[1][2] This unique combination imparts amphipathic properties, making it an effective solvent for a variety of industrial and commercial applications, including paints, coatings, and cleaning formulations.[3] Its formal IUPAC name is 1-(propan-2-yloxy)propan-2-ol.[4]
The core structure consists of a propane backbone. An isopropoxy group, (CH₃)₂CH-O-, is attached to the C1 position, and a hydroxyl group, -OH, is attached to the C2 position. This specific arrangement is crucial for its chemical and physical properties.
Caption: Molecular Structure of 1-Isopropoxy-2-propanol.
Positional Isomerism: A Critical Distinction
A key aspect of this molecule's chemistry is the existence of its primary positional isomer, 2-isopropoxy-1-propanol . In this isomer, the functional groups are reversed: the hydroxyl group is on the terminal carbon (C1), making it a primary alcohol, while the isopropoxy group is at the C2 position. This seemingly minor change significantly alters the molecule's reactivity. For instance, the primary alcohol in the isomer can be oxidized to an aldehyde and subsequently to a carboxylic acid, whereas the secondary alcohol in 1-isopropoxy-2-propanol can only be oxidized to a ketone.
Caption: Comparison of 1-isopropoxy-2-propanol and its isomer.
| Property | Value | Source |
| IUPAC Name | 1-(propan-2-yloxy)propan-2-ol | [4] |
| Synonyms | 1-Isopropoxy-2-propanol, Isopropyl propylene glycol ether | [3][4] |
| CAS Number | 3944-36-3 | [2] |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [4] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
Spectroscopic Signature for Structural Verification
Unambiguous identification of 1-isopropoxy-2-propanol relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a self-validating system of analysis.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the electronic environment, connectivity, and number of different types of protons.
-
Rationale: The chemical shift (δ) of a proton is determined by the degree of shielding from the magnetic field, which is influenced by nearby electronegative atoms and functional groups. The splitting pattern (multiplicity) arises from spin-spin coupling with adjacent, non-equivalent protons, following the n+1 rule.
Predicted ¹H NMR Spectrum:
-
~3.6-3.8 ppm (septet, 1H): Corresponds to the methine proton of the isopropoxy group [-O-CH(CH₃)₂]. It is deshielded by the adjacent ether oxygen and split into a septet by the six equivalent methyl protons.
-
~3.4-3.6 ppm (multiplet, 1H): The methine proton bearing the hydroxyl group [-CH(OH)-]. It is deshielded by the hydroxyl group and is split by the adjacent methylene and methyl protons.
-
~3.2-3.4 ppm (multiplet, 2H): The methylene protons [-CH₂-O-]. These protons are adjacent to the ether oxygen and the chiral center, making them diastereotopic and potentially leading to a complex splitting pattern.
-
~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent. It often appears as a broad singlet due to chemical exchange and does not typically show coupling.
-
~1.15 ppm (doublet, 6H): The six equivalent protons of the two methyl groups on the isopropoxy moiety [-O-CH(CH₃)₂]. They are split into a doublet by the single adjacent methine proton.
-
~1.10 ppm (doublet, 3H): The protons of the terminal methyl group [-CH(OH)CH₃]. They are split into a doublet by the adjacent methine proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Signals:
-
~72-75 ppm: The methine carbon of the isopropoxy group [-O-C H(CH₃)₂].
-
~70-73 ppm: The methylene carbon attached to the ether oxygen [-C H₂-O-].
-
~65-68 ppm: The methine carbon attached to the hydroxyl group [-C H(OH)-].
-
~22-24 ppm: The two equivalent methyl carbons of the isopropoxy group [-O-CH(C H₃)₂].
-
~18-20 ppm: The terminal methyl carbon [-CH(OH)C H₃].
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for confirming the presence of key functional groups.[5]
-
Causality: Molecular bonds vibrate at specific frequencies. When infrared radiation matching a vibrational frequency is absorbed, it indicates the presence of that bond type.
-
Strong, Broadband (~3200-3600 cm⁻¹): This is the most diagnostic peak and is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness is a direct result of intermolecular hydrogen bonding.[5]
-
Strong Band (~1100-1150 cm⁻¹): This absorption corresponds to the C-O stretching vibration of the secondary alcohol.
-
Strong Band (~1050-1100 cm⁻¹): This peak is attributed to the C-O-C stretching vibration of the ether linkage.
-
Sharp Bands (~2850-3000 cm⁻¹): These are characteristic of C-H stretching vibrations from the alkyl groups.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.
-
Molecular Ion Peak (M⁺): Expected at m/z = 118, corresponding to the molecular weight of C₆H₁₄O₂.
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Loss of a methyl group from the 2-propanol moiety to give a fragment at m/z = 103.
-
Loss of the isopropoxy group: Cleavage of the C-O ether bond can lead to fragments corresponding to the loss of ·OCH(CH₃)₂.
-
Loss of water (M-18): A common fragmentation for alcohols, resulting in a peak at m/z = 100.
-
Synthesis Protocol: Williamson Ether Synthesis
A robust and fundamental method for preparing 1-isopropoxy-2-propanol is a variation of the Williamson ether synthesis. This involves the reaction of an alkoxide with a primary alkyl halide. The causality behind this choice is the reliability of the Sₙ2 mechanism for this class of reaction, which minimizes side reactions like elimination.
Caption: Williamson Ether Synthesis Workflow for 1-Isopropoxy-2-propanol.
Detailed Experimental Protocol
Objective: To synthesize 1-isopropoxy-2-propanol from 1,2-propanediol and 2-bromopropane.
Materials:
-
1,2-Propanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Bromopropane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Alkoxide Formation: Charge the flask with anhydrous THF and add 1,2-propanediol. Cool the solution to 0 °C in an ice bath. Cautiously add sodium hydride portion-wise to the stirred solution. Rationale: The addition of the strong base (NaH) deprotonates the more accessible primary alcohol of 1,2-propanediol preferentially, forming the sodium alkoxide nucleophile. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Nucleophilic Substitution: Allow the mixture to warm to room temperature and stir for 30 minutes. Add 2-bromopropane dropwise via the addition funnel. After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Rationale: Heating to reflux provides the necessary activation energy for the Sₙ2 reaction between the alkoxide and the secondary alkyl halide. THF is an ideal polar aprotic solvent that solvates the sodium cation but does not interfere with the nucleophile.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure. Rationale: Distillation separates the desired product from lower-boiling starting materials and higher-boiling side products.
-
Characterization: Confirm the identity and purity of the collected fractions using the spectroscopic methods detailed in Section 2.
Safety and Handling
1-Isopropoxy-2-propanol is classified as a flammable liquid and can cause serious eye irritation.[2]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.[6][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Conclusion
The structural formula of 1-isopropoxy-2-propanol is the foundation for its distinct chemical and physical properties. Its identity as a secondary alcohol and an ether dictates its reactivity, applications as a solvent, and spectroscopic signature. A thorough understanding of its structure, confirmed through a multi-faceted analytical approach (NMR, IR, MS), is essential for its effective synthesis, application, and safe handling in research and industrial settings. The protocols and causal explanations provided herein serve as a robust framework for professionals working with this versatile glycol ether.
References
-
Wikipedia. (2024, October 27). Isopropyl alcohol. Retrieved February 7, 2026, from [Link]
-
Lab Alley. (n.d.). Propanol Uses & Benefits. Retrieved February 7, 2026, from [Link]
-
Lab Alley. (n.d.). Isopropyl Alcohol And Its Uses. Retrieved February 7, 2026, from [Link]
-
The Chemistry Blog - Chemical Suppliers. (2018, November 29). What Is Isopropanol Used For?. Retrieved February 7, 2026, from [Link]
-
PubChemLite. (n.d.). 1-isopropoxy-2-propanol (C6H14O2). Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). 1-Isopropoxy-2-propanol. Retrieved February 7, 2026, from [Link]
-
YouTube. (2021, June 7). Molecular Structure and Lewis Structure for 2-Propanol (Isopropyl alcohol). Retrieved February 7, 2026, from [Link]
-
McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved February 7, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved February 7, 2026, from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 7, 2026, from [Link]
-
Ori-McKenney Lab. (n.d.). Isopropyl Alcohol (2-Propanol). Retrieved February 7, 2026, from [Link]
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Technical Guide: Synthesis of 1-Isopropoxy-2-propanol via Base-Catalyzed Alkoxylation
Executive Summary
1-Isopropoxy-2-propanol (Propylene Glycol Monoisopropyl Ether) is a critical amphiphilic solvent and coupling agent used in pharmaceutical formulations and coating systems. Its synthesis requires precise regiochemical control to favor the secondary alcohol isomer (1-alkoxy-2-propanol) over the primary alcohol byproduct.
This guide details a base-catalyzed nucleophilic ring-opening protocol. Unlike acid catalysis, which yields isomeric mixtures due to carbocation character, base catalysis proceeds via a pure
Part 1: Chemical Basis & Mechanistic Pathways
The Regioselectivity Imperative
The reaction involves the addition of Isopropanol (IPA) to Propylene Oxide (PO). The epoxide ring of PO can open at two positions:
-
Attack at
(Less Hindered): Yields 1-Isopropoxy-2-propanol (Target, Secondary Alcohol). -
Attack at
(More Hindered): Yields 2-Isopropoxy-1-propanol (Byproduct, Primary Alcohol).
Under basic conditions, the reaction is governed by steric factors.[1] The isopropoxide anion attacks the accessible methylene (
Reaction Mechanism Visualization
The following diagram illustrates the divergent pathways and the necessity of base catalysis for this specific target.
Figure 1: Mechanistic divergence showing why base catalysis is required to synthesize 1-Isopropoxy-2-propanol.
Part 2: Experimental Design & Strategy
Catalyst Selection[2]
-
Primary Choice: Potassium Isopropoxide (formed in situ).
-
Rationale: Using KOH dissolved in excess isopropanol generates potassium isopropoxide. This eliminates the introduction of foreign nucleophiles (like methoxide) which would create trans-alkoxylation impurities.
-
Solid Base Alternatives: Calcined Hydrotalcites (Mg/Al oxides) can be used for heterogeneous catalysis to simplify workup, but homogeneous KOH provides faster kinetics for initial lab-scale synthesis.
Stoichiometry and Oligomer Suppression
Propylene oxide is prone to oligomerization (forming dipropylene glycol ethers). To suppress this:
-
Ratio: Maintain a high Isopropanol:Propylene Oxide ratio (typically 4:1 to 6:1) .
-
Effect: High dilution ensures the probability of PO reacting with IPA is significantly higher than PO reacting with the newly formed product.
Part 3: Detailed Synthesis Protocol
Safety Warning: Propylene Oxide is a carcinogen, highly flammable, and volatile (bp 34°C). All operations must occur in a certified fume hood using spark-proof equipment.
Equipment Setup
-
Reactor: 1L Stainless Steel High-Pressure Autoclave (Parr or similar) with magnetic drive stirring.
-
Feed System: HPLC pump for controlled Propylene Oxide addition.
-
Atmosphere: Nitrogen (
) line for inerting.
Step-by-Step Procedure
| Step | Operation | Critical Parameter (Self-Validation) |
| 1 | Catalyst Preparation | Dissolve 2.0g KOH in 300g Isopropanol (anhydrous). Stir until clear. |
| 2 | Reactor Charging | Load isopropanol/catalyst solution into autoclave. Seal and purge with |
| 3 | Heating | Heat reactor to 120°C . |
| 4 | PO Addition (Reaction) | Slowly feed 58g (1.0 mol) Propylene Oxide over 2 hours. |
| 5 | Digestion (Post-Reaction) | Hold at 120°C for 2 hours after addition is complete. |
| 6 | Neutralization | Cool to <40°C. Vent excess |
| 7 | Purification | Fractional distillation. |
Process Workflow Diagram
Figure 2: Operational workflow for the batch synthesis of 1-Isopropoxy-2-propanol.
Part 4: Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
Gas Chromatography (GC)
-
Column: DB-Wax or equivalent polar column.
-
Retention Time: The major peak (1-isomer) will elute after the minor 2-isomer due to hydrogen bonding capabilities, though close boiling points require high plate counts.
-
Acceptance Criteria: Purity >98%; Sum of dimers (dipropylene glycol ethers) <1%.
Proton NMR ( -NMR)
-
Solvent:
-
Key Signals:
- 1.15 ppm (d, 6H): Isopropyl methyls.
- 1.13 ppm (d, 3H): Propyl methyl.
-
3.2-3.5 ppm (m, 2H): Ether methylene (
). -
3.9-4.0 ppm (m, 1H): Methine of the secondary alcohol (
).
-
Differentiation: The absence of a primary alcohol triplet (
) confirms the regioselectivity of the base-catalyzed route.
Part 5: Safety & Toxicology Profile
GHS Classification: Flammable Liquid (Cat 3), Eye Irritant (Cat 2A).[2]
| Hazard | Mitigation Strategy |
| Flammability | Flash point ~48°C. Ground all equipment. Use explosion-proof electricals. |
| Peroxide Formation | Ethers can form peroxides upon storage. Test with starch-iodide paper before distillation. |
| Inhalation | Use in a well-ventilated fume hood. PO is a suspected carcinogen; the product is a central nervous system depressant at high concentrations. |
References
- VertexChem. (2025). Preparation of 1-methoxy-2-propanol (US6846961B2). Google Patents. Context: Validates the base-catalyzed selectivity for 1-alkoxy-2-propanol isomers.
-
PubChem. (2025).[3][4] 1-Isopropoxy-2-propanol Compound Summary. National Library of Medicine. [Link][5]
- Context: Source for physical properties, CAS registry, and GHS safety d
- Context: Specific handling and toxicology data for propylene glycol monoalkyl ethers.
-
Chemistry LibreTexts. (2020). Opening of Epoxides - Acidic versus Basic Conditions. [Link]
- Context: Authoritative grounding for the regioselectivity mechanism ( vs -like).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. 1-Isopropoxy-2-propanol | C6H14O2 | CID 19846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Boiling Point of 1-Isopropoxy-2-propanol
Introduction: Understanding 1-Isopropoxy-2-propanol
1-Isopropoxy-2-propanol (CAS RN: 3944-36-3), a member of the propylene glycol ether family, is a colorless liquid with a mild odor.[1] It is also known as isopropyl propylene glycol ether.[1] This organic compound is characterized by the presence of both an ether and a hydroxyl functional group, which impart a unique combination of properties, making it a versatile solvent in various industrial applications, including paints, coatings, and cleaning products.[1] Its chemical structure, featuring an isopropoxy group attached to a propanol backbone, contributes to its valuable performance characteristics.[1] A precise understanding of its physicochemical properties, particularly its boiling point, is paramount for its effective and safe use in research, development, and manufacturing processes. This guide provides a comprehensive overview of the boiling point of 1-isopropoxy-2-propanol, including its experimentally determined value, a detailed methodology for its determination, and an analysis of the factors influencing this critical property.
Physicochemical Properties of 1-Isopropoxy-2-propanol
A summary of the key physicochemical properties of 1-isopropoxy-2-propanol is presented in the table below for easy reference by researchers and drug development professionals.
| Property | Value | Source(s) |
| IUPAC Name | 1-isopropoxypropan-2-ol | [2] |
| CAS Number | 3944-36-3 | [2][3][4] |
| Molecular Formula | C6H14O2 | [2][4] |
| Molecular Weight | 118.18 g/mol | [4] |
| Boiling Point | 137 °C - 137.5 °C | [3][4][5] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Flash Point | 48 °C | [3] |
| Specific Gravity (20/20) | 0.88 | [3] |
| Refractive Index | 1.41 | [3] |
| Solubility | Good solubility in water and organic solvents | [1] |
Molecular Structure of 1-Isopropoxy-2-propanol
The arrangement of atoms and functional groups in 1-isopropoxy-2-propanol is a key determinant of its physical and chemical properties, including its boiling point.
Caption: Molecular structure of 1-isopropoxy-2-propanol.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. For an accurate determination of the boiling point of 1-isopropoxy-2-propanol, a standardized experimental setup and procedure are essential.
Methodology
A common and reliable method for determining the boiling point of a liquid such as 1-isopropoxy-2-propanol is distillation. This method allows for the purification of the liquid while simultaneously measuring its boiling point.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom flask, a heating mantle, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
-
Sample Preparation: Place a known volume of 1-isopropoxy-2-propanol into the round-bottom flask. Add a few boiling chips to ensure smooth boiling and prevent bumping.
-
Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.
-
Heating: Begin heating the round-bottom flask gently with the heating mantle. The liquid will start to vaporize.
-
Observation: Observe the temperature as the vapor rises and enters the condenser. The temperature will rise and then stabilize. The constant temperature at which the liquid is actively boiling and condensing is recorded as the boiling point.
-
Data Recording: Record the stable temperature reading on the thermometer. It is also crucial to record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
-
Pressure Correction (if necessary): If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may need to be applied to the observed boiling point to normalize it to standard conditions.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the boiling point.
Factors Influencing the Boiling Point of 1-Isopropoxy-2-propanol
The boiling point of a substance is a reflection of the strength of the intermolecular forces that hold its molecules together in the liquid state. Several factors contribute to the boiling point of 1-isopropoxy-2-propanol:
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group in the 1-isopropoxy-2-propanol molecule allows for the formation of hydrogen bonds between molecules. Hydrogen bonds are relatively strong intermolecular forces, which require a significant amount of energy to overcome, thus leading to a higher boiling point compared to compounds of similar molecular weight that cannot form hydrogen bonds.
-
Dipole-Dipole Interactions: The ether linkage (C-O-C) in the molecule is polar, resulting in dipole-dipole interactions between molecules. These forces, while weaker than hydrogen bonds, also contribute to the overall intermolecular attraction and thus to the boiling point.
-
Van der Waals Forces: Like all molecules, 1-isopropoxy-2-propanol experiences London dispersion forces, a type of van der Waals force. The strength of these forces increases with the size and surface area of the molecule.
-
Molecular Structure and Isomerism: The boiling point of 1-isopropoxy-2-propanol (137-137.5 °C) is lower than that of its isomer, 1-propoxy-2-propanol (150.2 °C).[5][6] This difference can be attributed to the branching in the isopropoxy group. Branching generally leads to a more compact molecular shape with a smaller surface area, which reduces the effectiveness of van der Waals forces, resulting in a lower boiling point.[7]
-
External Pressure: The boiling point of any liquid is directly dependent on the external pressure. At lower atmospheric pressures (e.g., at higher altitudes), the boiling point will be lower, and at higher pressures, it will be higher. Therefore, it is crucial to report the pressure at which a boiling point is measured.
Conclusion
The boiling point of 1-isopropoxy-2-propanol is a fundamental physical property that is critical for its handling, application, and process design in various scientific and industrial fields. This guide has provided a detailed overview of its experimentally determined boiling point, a robust methodology for its accurate measurement, and a comprehensive discussion of the molecular and external factors that influence this property. By understanding these principles, researchers, scientists, and drug development professionals can effectively utilize 1-isopropoxy-2-propanol in their work while ensuring safety and process efficiency.
References
-
Şahinler Kimya. (n.d.). 1-Isopropoxy-2-propanol >98.0%(GC) - CAS 3944-36-3. Retrieved from [Link]
-
Quora. (2017, April 19). How would you distinguish between 1 propanol and 2 propanol? Retrieved from [Link]
-
ChemSrc. (n.d.). 1-Isopropoxy-2-propanol >98.0%(GC) 1g. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isopropoxy-2-propanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propoxy-2-propanol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanol, 1-(1-methylethoxy)- (CAS 3944-36-3). Retrieved from [Link]
-
ResearchGate. (2019, February 1). Glycol esters, glycol ethers - Method for the determination... Retrieved from [Link]
-
NIST. (n.d.). Isopropyl Alcohol. Retrieved from [Link]
-
Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved from [Link]
- Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
-
Profnit. (n.d.). Determine The Boiling Point Of Ethylene Glycol Water Solution Of Different Composition Project. Retrieved from [Link]
-
Quora. (2020, December 20). Why does Ethylene Glycol have higher boiling point than Propylene Glycol? Retrieved from [Link]
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Structural Elucidation & Nomenclature
Technical Monograph: Isomeric Architecture of Isopropoxy Propanol
Executive Summary Isopropoxy propanol, chemically known as Propylene Glycol Monoisopropyl Ether (PGPE) , represents a critical class of amphiphilic solvents within the "P-series" glycol ether family. Unlike their ethylene glycol counterparts ("E-series"), which face severe regulatory restrictions due to reproductive toxicity, PGPE isomers offer a favorable safety profile while maintaining high solvency for both polar and non-polar substrates. This guide dissects the structural isomerism, synthetic regioselectivity, and metabolic fate of PGPE, providing a roadmap for its application in pharmaceutical processing and formulation.
The term "isopropoxy propanol" (
Constitutional Isomers
The commercial synthesis produces a mixture dominated by the secondary alcohol (α-isomer), with a minor fraction of the primary alcohol (β-isomer).[1] A third structural isomer exists but requires alternative synthetic routes.[2]
| Common Name | IUPAC Name | Structure Description | Commercial Abundance |
| 1-isopropoxy-2-propanol | Secondary alcohol.[2][3] Isopropoxy group at C1.[2][3][4] | Major (>95%) | |
| 2-isopropoxy-1-propanol | Primary alcohol.[2][3] Isopropoxy group at C2.[2][3][5] | Minor (<5%) | |
| Linear Isomer | 3-isopropoxy-1-propanol | Primary alcohol.[2][3] Linear propylene backbone.[2] | Trace / Synthetic Impurity |
Stereochemical Complexity
The
Synthetic Pathways & Kinetics
The industrial production of PGPE relies on the base-catalyzed addition of isopropanol to propylene oxide (PO). This reaction is governed by steric and electronic factors that dictate regioselectivity.[2]
Mechanism of Regioselectivity
Base catalysis (e.g., NaOH, KOH) promotes the attack of the isopropoxide anion (
-
Pathway A (Major): Attack occurs at the less hindered primary carbon of the epoxide (
), resulting in ring opening to form the secondary alcohol (1-isopropoxy-2-propanol).[2] -
Pathway B (Minor): Attack at the sterically hindered secondary carbon (
) is unfavorable, minimizing the formation of the primary alcohol (2-isopropoxy-1-propanol).[2]
Figure 1: Synthetic Regioselectivity of PGPE
Caption: Base-catalyzed ring opening of propylene oxide favors the formation of the alpha-isomer due to steric hindrance at the methyl-substituted carbon.[2][3]
Physicochemical Profiling
Understanding the physical differences between the isomers is crucial for purification and process design (e.g., azeotropic distillation).
| Property | 1-Isopropoxy-2-Propanol (Major) | 2-Isopropoxy-1-Propanol (Minor) |
| CAS Number | 3944-36-3 | 19089-47-5 |
| Boiling Point | 137–145 °C | ~150–155 °C (Predicted) |
| Flash Point | 48 °C | ~55 °C |
| LogP (Oct/Water) | 0.4–0.6 | 0.4–0.6 |
| Solubility | Miscible with water/organics | Miscible with water/organics |
| Vapor Pressure | 4.9 mmHg (@ 20°C) | Lower than Alpha |
Note: The primary alcohol (Beta) typically exhibits a higher boiling point than the secondary alcohol (Alpha) due to more accessible hydrogen bonding.
Analytical Characterization
Distinguishing the isomers requires high-resolution chromatography or spectroscopy.[2]
Gas Chromatography (GC)
On polar columns (e.g., PEG/Wax phases), the isomers separate based on boiling point and polarity.
-
Elution Order: The
-isomer (secondary alcohol, lower BP) elutes before the -isomer (primary alcohol, higher BP).[2][3] -
Protocol: Split injection (250°C), DB-Wax column, FID detection.
Nuclear Magnetic Resonance (NMR)
H-NMR provides definitive structural confirmation.[2][3]-
-Isomer: The methine proton (
) appears as a multiplet around 3.9–4.0 ppm .[2][3] The terminal methyls of the isopropyl group appear as doublets. -
-Isomer: The methylene protons (
) appear as a doublet or multiplet further upfield, typically around 3.4–3.6 ppm , distinct from the methine signal of the major isomer.
Toxicology & Metabolic Fate (Drug Development Context)
For drug developers, the "P-series" glycol ethers are preferred over "E-series" due to their metabolic safety.[2][3] However, the isomeric ratio is critical.
The Metabolic Divergence
The toxicity of glycol ethers is largely driven by their metabolites.
-
-Isomer (Safe): As a secondary alcohol, it is metabolized by alcohol dehydrogenase (ADH) into isopropoxyacetone , which is further oxidized to
or conjugated.[2][3] It cannot form an alkoxyacetic acid derivative.[2] - -Isomer (Potential Concern): As a primary alcohol, it can be oxidized to 2-isopropoxypropionic acid .[2][3] While less toxic than the methoxy- analogue (methoxyacetic acid), it represents a pathway to an organic acid metabolite.[2] However, due to its low concentration (<5%) and steric bulk, commercial PGPE does not exhibit the teratogenicity associated with E-series ethers.
Figure 2: Metabolic Pathways of PGPE Isomers
Caption: The alpha-isomer metabolizes to a ketone, avoiding the formation of toxic acid metabolites characteristic of the beta-isomer pathway.[2][3]
Regulatory Status
-
GHS Classification: Flammable Liquid (Cat 3), Eye Irritation (Cat 2).[2][3]
-
Developmental Toxicity: Studies on P-series ethers (like PGPE) have consistently shown a lack of teratogenicity, distinguishing them from EGME/EGEE.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19846, 1-Isopropoxy-2-propanol.[2][3] Retrieved from [Link][2]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99378, 3-Isopropoxy-1-propanol.[2][3] Retrieved from [Link]
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). The Toxicology of Glycol Ethers and its Relevance to Man.[3] Technical Report No. 64. Retrieved from [Link]
-
Spencer, P. J. (2005). New toxicity data for the propylene glycol ethers—a commitment to public health and safety.[3] Toxicology Letters, 156(1), 181-188.[2] (Cited via PubMed).[2] Retrieved from [Link]
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- 5. Understanding the Differences Between 1-Propanol and 2-Propanol - Oreate AI Blog [oreateai.com]
1-Isopropoxy-2-propanol: Technical Profile, Synthesis, and Industrial Applications
[1]
Executive Summary
1-Isopropoxy-2-propanol (CAS 3944-36-3), also known as propylene glycol monoisopropyl ether, is a specialty glycol ether solvent characterized by its bifunctional nature (ether and alcohol groups).[1] Unlike its more common n-propyl analog (Dowanol™ PnP), the isopropyl variant offers unique steric properties and solvency profiles due to the branching of the isopropoxy group.[1]
This guide provides a rigorous technical analysis of the molecule, clarifying the critical distinction between the alpha and beta isomers, correcting common trade name misconceptions, and detailing its application in chemical synthesis and industrial formulation.
Chemical Identity and Nomenclature
Accurate identification is paramount in research to avoid confusion with the n-propyl isomer (CAS 1569-01-3).[1] Commercial propylene glycol ethers are often mixtures of regiochemical isomers.
Isomerism and CAS Registry
The reaction of propylene oxide with isopropanol yields two constitutional isomers.[1] The ratio depends heavily on the catalyst used (acid vs. base).[1]
| Chemical Name | Isomer Type | CAS Number | Structure Description |
| 1-Isopropoxy-2-propanol | Alpha ( | 3944-36-3 | Secondary alcohol; Major product of base-catalyzed synthesis. |
| 2-Isopropoxy-1-propanol | Beta ( | 3944-37-4 | Primary alcohol; Minor product (typically <5% in commercial grades). |
Synonyms and Trade Names
Critical Note: Do not confuse this molecule with Dowanol™ PnP , which is propylene glycol n-propyl ether.[1][2]
Physicochemical Profile
The isopropyl group increases steric bulk compared to the n-propyl variant, slightly altering volatility and hydrophobicity.[1]
Table 1: Key Physicochemical Properties
| Property | Value | Unit | Relevance |
| Molecular Weight | 118.17 | g/mol | Stoichiometric calculations.[1] |
| Boiling Point | 137 - 139 | °C | Moderate volatility; suitable for coating flow/leveling.[1] |
| Flash Point | ~48 | °C | Flammability Class (Closed Cup).[1] |
| Density | 0.87 - 0.88 | g/cm³ | Formulation weight calculations.[1] |
| Solubility | Miscible | Water | Amphiphilic nature allows coupling of aqueous/organic phases.[1] |
| Vapor Pressure | ~4.3 | mmHg (20°C) | Evaporation rate control.[1] |
Synthesis and Reaction Mechanism
The synthesis of 1-isopropoxy-2-propanol is a classic epoxide ring-opening reaction.[1] Understanding the mechanism is essential for controlling the impurity profile (isomer ratio) in drug substance synthesis.[1]
Reaction Pathway
The reaction involves the nucleophilic attack of the isopropoxide ion (formed from isopropanol) on propylene oxide.[1]
-
Base Catalysis (Standard Industrial Route): The nucleophile attacks the less substituted carbon of the epoxide ring (steric control), favoring the formation of the secondary alcohol (Alpha isomer).
-
Acid Catalysis: Protonation of the epoxide oxygen activates the ring.[1] The nucleophile attacks the more substituted carbon (electronic control), increasing the yield of the primary alcohol (Beta isomer).
Mechanistic Visualization
The following diagram illustrates the divergent pathways based on catalytic conditions.
Figure 1: Regioselective synthesis of Propylene Glycol Monoisopropyl Ether isomers. Base catalysis predominantly yields the alpha isomer (CAS 3944-36-3).[1]
Applications in R&D and Drug Development
While not a standard compendial excipient (unlike Propylene Glycol USP), 1-isopropoxy-2-propanol serves critical roles in the upstream chemical processing chain.[1]
Solvent for API Synthesis
Its amphiphilic nature (logP ~0.[1]8) makes it an excellent solvent for intermediate reactions where reactants have differing polarities.[1]
-
Grignard Reactions: Can be used as a co-solvent (though care must be taken with the hydroxyl group).[1]
-
Extraction: Effective for extracting semi-polar compounds from aqueous reaction mixtures.[1]
Formulation Development (Non-Pharma)
In agrochemical and industrial coating formulations, it acts as a coupling agent . It solubilizes hydrophobic active ingredients into aqueous systems, preventing phase separation.
Solvent Selection Workflow
The following decision tree assists researchers in determining when to substitute standard solvents (like IPA or NMP) with 1-isopropoxy-2-propanol.
Figure 2: Decision logic for selecting 1-Isopropoxy-2-propanol based on polarity, volatility, and coupling requirements.[1]
Safety and Regulatory Considerations
Toxicology
Propylene glycol ethers (P-series) are generally considered safer than Ethylene glycol ethers (E-series), which are associated with reproductive toxicity.[1]
-
Metabolism: The alpha isomer is metabolized via the secondary alcohol group.[1] Unlike E-series ethers, it does not metabolize into alkoxyacetic acids (e.g., methoxyacetic acid), which are the primary drivers of teratogenicity in E-series ethers.
-
Handling: Causes serious eye irritation (H319) and is a flammable liquid (H226).[1][3]
Regulatory Status
-
TSCA (USA): Listed.[1]
-
REACH (EU): Registered.[1]
-
Pharma Use: Not listed as a standard excipient in the FDA Inactive Ingredient Database (IID).[1] Use in final drug products should be avoided unless justified by extensive toxicological qualification.[1] It is primarily a Class 2 or 3 Residual Solvent candidate depending on specific risk assessments, though not explicitly categorized in ICH Q3C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19846, 1-Isopropoxy-2-propanol. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-isopropoxypropan-2-ol.[1][4] Retrieved from [Link][1]
-
Dow Chemical Company. Product Safety Assessment: Propylene Glycol Ethers. (Note: Clarifies distinction between PnP and other P-series ethers). Retrieved from [Link][1]
A Guide to Purity Specifications of 1-Isopropoxy-2-propanol for Pharmaceutical Applications
Introduction: The Critical Role of Purity in Drug Development
1-Isopropoxy-2-propanol (also known as propylene glycol monoisopropyl ether) is a versatile solvent with a growing presence in the pharmaceutical industry. Its favorable properties, including miscibility with both aqueous and organic phases, make it a valuable component in various stages of drug development, from synthesis to formulation. However, for researchers, scientists, and drug development professionals, the utility of this solvent is intrinsically linked to its purity. The presence of impurities, even in trace amounts, can have significant and often unforeseen consequences, impacting the safety, efficacy, and stability of the final drug product.[1][2]
This in-depth technical guide provides a comprehensive overview of the purity specifications for 1-Isopropoxy-2-propanol. It is designed to equip researchers and quality control professionals with the necessary knowledge to define appropriate quality attributes, implement robust analytical methodologies, and understand the potential impact of impurities on their work. The narrative that follows is grounded in established scientific principles and regulatory expectations, ensuring a framework of trustworthiness and expertise.
Understanding the Impurity Profile of 1-Isopropoxy-2-propanol
The purity of 1-Isopropoxy-2-propanol is not merely defined by the percentage of the primary compound but by a thorough understanding and control of its impurity profile. Impurities can arise from the manufacturing process, degradation, or storage. A comprehensive purity assessment, therefore, necessitates the identification and quantification of these potential contaminants.
Common Impurities and Their Origins
The synthesis of 1-Isopropoxy-2-propanol, typically through the reaction of propylene oxide with isopropanol, can lead to the formation of several process-related impurities. The most common of these include:
-
Isomers: The reaction can yield the isomeric product, 2-isopropoxy-1-propanol . While chemically similar, differences in physical properties and potential biological activity necessitate its separation and quantification.
-
Higher-Order Glycol Ethers: Further reaction of the initial product with propylene oxide can lead to the formation of dipropylene glycol monoisopropyl ether (DPGME) and, to a lesser extent, tripropylene glycol monoisopropyl ether.
-
Unreacted Starting Materials: Residual isopropanol and unreacted propylene oxide can remain in the final product.
-
Other Related Compounds: Depending on the purity of the starting materials and side reactions, other impurities such as acetone and other low molecular weight alcohols may be present.
The presence and concentration of these impurities are critical quality attributes that must be controlled to ensure the consistent performance and safety of 1-Isopropoxy-2-propanol in pharmaceutical applications.
Purity Specifications for 1-Isopropoxy-2-propanol
While a specific pharmacopeial monograph for 1-Isopropoxy-2-propanol is not yet established, a combination of supplier specifications and analytical best practices provides a robust framework for defining its purity. The following table summarizes the key purity specifications and recommended analytical methods.
| Parameter | Specification | Analytical Method | Rationale and Justification |
| Assay (1-Isopropoxy-2-propanol) | ≥ 98.0% | Gas Chromatography (GC) with Flame Ionization Detection (FID) | Ensures a high concentration of the desired solvent, minimizing the potential impact of unknown impurities. GC-FID is a robust and widely available technique for quantifying volatile organic compounds. |
| Isomer Content (2-isopropoxy-1-propanol) | Report Value (typically ≤ 1.0%) | Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | The presence of the isomer can affect the physicochemical properties of the solvent. GC, with its high resolving power, is suitable for separating and quantifying isomers. |
| Water Content | ≤ 0.2% | Karl Fischer Titration | Water can impact the stability of moisture-sensitive active pharmaceutical ingredients (APIs) and affect reaction kinetics. Karl Fischer titration is the gold standard for accurate water determination in organic solvents.[3] |
| Higher-Order Glycol Ethers (e.g., DPGME) | Report Value (typically ≤ 0.5%) | Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) | These impurities can alter the solvent properties and may have different toxicological profiles. Their control is essential for consistency. |
| Residual Solvents | As per ICH Q3C guidelines | Headspace Gas Chromatography (HS-GC) | Any residual solvents from the manufacturing process that are not related to the primary synthesis route must be controlled according to their toxicity class as defined by the International Council for Harmonisation (ICH).[3][4][5][6][7][8] |
Analytical Methodologies for Purity Assessment
A multi-faceted analytical approach is required to comprehensively assess the purity of 1-Isopropoxy-2-propanol. The following sections detail the recommended experimental protocols.
Assay and Impurity Profiling by Gas Chromatography (GC)
Gas chromatography is the cornerstone for determining the assay of 1-Isopropoxy-2-propanol and for quantifying its organic impurities. A well-validated GC method provides the necessary specificity and sensitivity for this purpose.
This protocol is a starting point and should be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11][12]
-
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column: A polar column, such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of the isomers and other polar impurities.[13]
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration and sensitivity requirements).
-
-
Sample Preparation:
-
Dilute the 1-Isopropoxy-2-propanol sample accurately in a suitable solvent (e.g., methanol or isopropanol of high purity) to a concentration of approximately 1000 µg/mL.
-
-
System Suitability:
-
Inject a standard solution containing 1-Isopropoxy-2-propanol and known potential impurities (e.g., 2-isopropoxy-1-propanol, isopropanol, DPGME) to verify the resolution between peaks and the overall system performance.
-
-
Quantification:
-
Use an external standard method with a multi-point calibration curve for the main component and any specified impurities. Area normalization can be used for the estimation of other unspecified impurities.
-
Caption: Workflow for GC Purity Assessment
Water Content Determination by Karl Fischer Titration
The Karl Fischer (KF) titration method is a highly specific and accurate technique for the determination of water content in organic solvents.
-
Instrumentation:
-
Automatic volumetric Karl Fischer titrator with a platinum electrode.
-
-
Reagents:
-
Volumetric Karl Fischer reagent (one-component or two-component).
-
Anhydrous methanol or a suitable solvent for the titration vessel.
-
-
Procedure:
-
Add the solvent to the titration vessel and titrate to a dry endpoint with the KF reagent to eliminate any residual moisture.
-
Accurately weigh and inject a suitable amount of the 1-Isopropoxy-2-propanol sample into the vessel.
-
Titrate with the KF reagent to the endpoint.
-
The water content is calculated based on the volume of titrant consumed and the titer of the KF reagent.
-
Impact of Impurities on Pharmaceutical Development
The stringent control of impurities in 1-Isopropoxy-2-propanol is paramount in the context of drug development for several key reasons:
-
Patient Safety: Certain impurities can be toxic, even at low levels. While the common process-related impurities of 1-Isopropoxy-2-propanol, such as its isomer and DPGME, are reported to have low acute toxicity, their long-term effects in a drug formulation are often not well-characterized.[13][14][15] Therefore, minimizing their presence is a critical aspect of risk mitigation.
-
Drug Substance Stability: The presence of reactive impurities, such as residual starting materials or by-products, can lead to the degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of potentially harmful degradants.
-
Formulation Performance: Impurities can alter the physicochemical properties of the solvent, such as its solubilizing capacity, which can in turn affect the dissolution rate and bioavailability of the drug product.[1][2]
-
Regulatory Compliance: Regulatory bodies such as the FDA and EMA have strict guidelines for the control of impurities in pharmaceutical raw materials.[3][5][6][7][8] Adherence to these guidelines, such as ICH Q3C for residual solvents, is mandatory for drug approval.
Caption: Cascade of Impurity Effects
Conclusion: A Commitment to Quality
The purity of 1-Isopropoxy-2-propanol is a critical parameter that directly influences the safety, efficacy, and regulatory compliance of pharmaceutical products. For researchers and drug development professionals, a thorough understanding of the potential impurities, robust analytical methods for their detection and quantification, and a clear rationale for purity specifications are not just best practices but essential components of scientific integrity. By implementing the principles and protocols outlined in this guide, scientists can ensure the quality of this valuable solvent, thereby contributing to the development of safer and more effective medicines.
References
-
OECD SIDS. (n.d.). DIPROPYLENE GLYCOL METHYL ETHER CAS N°: 34590-94-8 (Isomers). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Inert Reassessment - Dipropylene Glycol Monomethyl Ether (DPGME), CAS Reg. no. 34590-94-8. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (2024, March 4). Safety Data Sheet: Dipropylene glycol monomethyl ether. Retrieved from [Link]
-
ICH. (2022, November 30). ICH Q3C Guidance for Residual Solvents [Video]. YouTube. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Dipropylene Glycol Methyl Ether. Retrieved from [Link]
-
European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Retrieved from [Link]
-
Veeprho. (2020, August 12). Residual Solvents in Pharmaceuticals. Retrieved from [Link]
- Neumann, G. M., Derrick, P. J., & Rogers, D. E. (1980). Mass Spectrometry of Polymers: Polypropylene Glycol.
-
ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]
-
European Medicines Agency. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Veeprho. (2022, December 27). Residual Solvents in Pharmaceuticals: A Comprehensive Guide. Retrieved from [Link]
-
Nauman, K. (2021). Proton Transfer Reaction-Mass Spectrometry measurements of propylene glycol and diethylene glycol: preliminary results. University of Montana ScholarWorks. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]
- USP. (n.d.). (467) Residual Solvents. USP-NF.
- Okuno, S., Ohmoto, M., & Arakawa, R. (2003). Analysis of polypropyleneglycols using electrospray ionization mass spectrometry. Effects of cationizing agents on the mass spectra. European Journal of Mass Spectrometry, 9(2), 97–103.
-
Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Neumann, G. M., Derrick, P. J., & Rogers, D. E. (2025, August 9). Mass Spectrometry of Polymers: Polypropylene Glycol. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Residual solvent analysis in pharmaceuticals. Retrieved from [Link]
-
GaBI Journal. (2018). FDA evaluation of residual solvents in generics. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
-
Chem Ed. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]
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Methodological & Application
1-Isopropoxy-2-propanol as a coalescing agent in paints
Application Note: 1-Isopropoxy-2-propanol (IPP) as a High-Efficiency Coalescing Agent in Waterborne Latex Systems
Executive Summary
This technical guide details the application of 1-Isopropoxy-2-propanol (IPP) (CAS: 3944-36-3) as a coalescing agent in waterborne paints and coatings. Unlike traditional high-boiling coalescents (e.g., ester alcohols), IPP offers a unique balance of hydrophobicity and volatility . This allows for rapid reduction of Minimum Film Formation Temperature (MFFT) while exiting the film faster than standard coalescents, thereby accelerating hardness development and block resistance.
This document provides a mechanistic overview, physical characterization, and two self-validating experimental protocols (MFFT Optimization and Scrub Resistance Validation) to integrate IPP into formulation workflows.
Technical Background & Mechanism of Action
Chemical Identity
-
Common Name: Propylene Glycol Monoisopropyl Ether (PGMIE)
-
Function: Coalescent, Coupling Agent, Surface Tension Reducer.[6]
The Physics of Coalescence
In waterborne latex systems, the polymer binder exists as discrete spherical particles stabilized by surfactants.[7][8] For a continuous protective film to form, these particles must deform and fuse. IPP acts as a temporary plasticizer . It partitions into the polymer phase, increasing free volume and lowering the Glass Transition Temperature (
Key Differentiator: IPP has a boiling point of ~137–145°C. This is significantly lower than Texanol (~254°C). Consequently, IPP facilitates film formation but evaporates rapidly after application, preventing the "soft film" issues associated with slower solvents.
Mechanism Visualization
The following diagram illustrates the critical phases where IPP is active.
Figure 1: The three-stage mechanism of latex film formation.[8] IPP is critical in Stage 2, enabling deformation by temporarily suppressing the polymer's Tg.
Material Characterization
To ensure formulation stability, the physical properties of IPP must be understood in the context of the aqueous phase.
| Property | Value | Significance in Formulation |
| Boiling Point | 137–145°C | Faster evaporation than ester alcohols; improves early block resistance. |
| Flash Point | 48°C (Closed Cup) | Flammable. Requires grounding/bonding during addition.[9][10] |
| Water Solubility | Complete | Excellent coupling efficiency; stabilizes the aqueous phase. |
| Density | 0.88 g/mL | Lower than water; affects specific gravity calculations. |
| Evaporation Rate | ~0.2 (n-BuAc=1) | Moderate volatility balances open time vs. drying speed. |
Experimental Protocols
Protocol A: Determination of Efficient Dosage (MFFT Ladder Study)
Objective: Determine the minimum concentration of IPP required to lower the binder's MFFT to < 5°C (safe for winter application). Standard: ASTM D2354[11][12][13]
Materials:
-
Latex Binder (e.g., Styrene-Acrylic or Pure Acrylic).
Workflow:
-
Preparation: Prepare 5 samples of latex (100g each).
-
Dosing: Add IPP at 0%, 2%, 4%, 6%, and 8% (based on resin solids).
-
Critical Step: Add IPP dropwise under agitation to prevent "solvent shock" (localized coagulation).
-
-
Equilibration: Allow samples to mature for 12 hours. This ensures the solvent partitions fully into the polymer particles.
-
Testing:
-
Set MFFT bar gradient from -5°C to 20°C.
-
Draw down a 75-micron wet film of each sample.
-
Dry for 60 minutes.
-
-
Readout: Identify the visual transition point from "cracked/powdery" (failure) to "clear/continuous" (pass). The temperature at this line is the MFFT.[11][13][14][15]
Data Output Example:
-
Control (0% IPP): MFFT = 18°C
-
4% IPP: MFFT = 4°C (Target Achieved)
Protocol B: Validation of Film Integrity (Scrub Resistance)
Objective: Verify that the coalesced film possesses sufficient mechanical strength and isn't just visually continuous. Standard: ASTM D2486[16][17]
Rationale: A film may look continuous but fail mechanically if the particles haven't truly interdiffused. Scrub resistance stresses the film surface; premature failure indicates poor coalescence.
Workflow:
-
Panel Prep: Apply the optimized paint (from Protocol A) onto a black Leneta scrub panel using a 7-mil dow bar.
-
Curing: Dry for 7 days at 25°C/50% RH. (Note: IPP evaporates faster, so 7 days is usually sufficient for full property development).
-
Setup: Mount panel in the Scrub Resistance Tester. Apply standard abrasive scrub medium and a nylon bristle brush.
-
Execution: Run the machine until a continuous line of black substrate is visible across the shim.
-
Pass/Fail Criteria:
-
< 400 Cycles: Fail (Poor coalescence or binder quality).
-
> 1000 Cycles: Pass (High integrity film).
-
Formulation Workflow & Logic
The following diagram outlines the logical flow for integrating IPP into a new formulation.
Figure 2: Logical decision tree for optimizing coalescent dosage.
Troubleshooting & Optimization
-
Issue: Shock/Grit upon addition.
-
Cause: IPP is a strong solvent. Adding it too fast strips surfactant from latex particles.
-
Solution: Pre-dilute IPP 1:1 with water or add it to the "letdown" phase very slowly under high agitation.
-
-
Issue: Poor Freeze-Thaw Stability.
-
Cause: IPP acts as a coupler. Too much can destabilize the micellar structure.
-
Solution: Do not exceed 10% on resin solids. If more is needed, blend with a slower coalescent (e.g., Dipropylene Glycol n-Butyl Ether).
-
-
Issue: Odor. [18]
References
-
ASTM International. (2010). ASTM D2354-10 Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA.[19]
-
ASTM International. (2017). ASTM D2486-17 Standard Test Methods for Scrub Resistance of Wall Paints. West Conshohocken, PA.[19]
-
Tokyo Chemical Industry (TCI). (n.d.). 1-Isopropoxy-2-propanol Product Specification & Properties. Retrieved October 26, 2023.
-
SpecialChem. (2023). Coalescing Agents in Coatings - Definition, Types & Properties.
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1-Isopropoxy-2-propanol.
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- 1. 1-isopropoxypropan-2-ol | 3944-36-3 [amp.chemicalbook.com]
- 2. CAS 3944-36-3: 1-Isopropoxy-2-propanol | CymitQuimica [cymitquimica.com]
- 3. 1-Isopropoxy-2-propanol | 3944-36-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 1-Isopropoxy-2-propanol | 3944-36-3 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. coatingsworld.com [coatingsworld.com]
- 7. specialchem.com [specialchem.com]
- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. specialchem.com [specialchem.com]
- 14. Minimum Film Forming Temperature (MFFT) — Neurtek [neurtek.com]
- 15. researchgate.net [researchgate.net]
- 16. industrialphysics.com [industrialphysics.com]
- 17. pcimag.com [pcimag.com]
- 18. ICSC 1573 - PROPYLENE GLYCOL MONOETHYL ETHER [chemicalsafety.ilo.org]
- 19. storethinghiem.vn [storethinghiem.vn]
The Role and Application of 1-Isopropoxy-2-propanol in Advanced Cleaning Formulations: A Technical Guide
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 1-isopropoxy-2-propanol and its versatile applications in the formulation of high-performance cleaning agents. This document moves beyond a simple recitation of properties to offer field-proven insights into its mechanisms of action, formulation strategies, and performance evaluation protocols.
Introduction to 1-Isopropoxy-2-propanol: A Multifunctional Solvent
1-Isopropoxy-2-propanol, also known as propylene glycol mono-propyl ether (PnP), is a colorless, flammable liquid with a mild, ether-like odor.[1] As a member of the P-series glycol ethers, it possesses a unique amphiphilic molecular structure, containing both a hydrophobic propyl ether group and a hydrophilic hydroxyl group. This dual nature is the foundation of its exceptional performance as a solvent and coupling agent in a wide array of cleaning formulations.[2] Its complete solubility in water and miscibility with most organic solvents grant formulators significant flexibility.[1]
Physicochemical Properties of 1-Isopropoxy-2-propanol
A thorough understanding of the physicochemical properties of 1-isopropoxy-2-propanol is critical for its effective incorporation into cleaning formulations. These properties dictate its solvency, evaporation rate, and interaction with other formulation components.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [3] |
| Molecular Weight | 118.17 g/mol | [3] |
| CAS Number | 3944-36-3 | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 149.8 °C | [Dowanol PnP Technical Data Sheet] |
| Flash Point | 48 °C (Closed Cup) | [Dowanol PnP Technical Data Sheet] |
| Vapor Pressure | 1.9 mmHg at 25 °C | [Dowanol PnP Technical Data Sheet] |
| Density | 0.879 g/cm³ at 25 °C | [Dowanol PnP Technical Data Sheet] |
| Viscosity | 2.4 cP at 25 °C | [Dowanol PnP Technical Data Sheet] |
| Surface Tension | 26.3 mN/m at 25 °C | [Dowanol PnP Technical Data Sheet] |
| Water Solubility | 100% | [1] |
Core Functions and Mechanisms in Cleaning Formulations
1-Isopropoxy-2-propanol is a highly versatile solvent that performs several key functions within a cleaning formulation, contributing to both its efficacy and stability.
Superior Solvency for a Broad Spectrum of Soils
The primary function of 1-isopropoxy-2-propanol in cleaning formulations is its role as a powerful solvent. Its unique chemical structure allows it to effectively dissolve a wide range of organic soils, including greases, oils, and other hydrophobic contaminants.[1] This makes it a valuable component in heavy-duty degreasers, all-purpose cleaners, and industrial cleaning agents.[2][4] The mechanism of solvency involves the hydrophobic propyl ether portion of the molecule interacting with and encapsulating the oily soil, while the hydrophilic hydroxyl group maintains its miscibility within the aqueous phase of the cleaner.
Coupling Agent and Hydrotropic Properties
In complex formulations containing both water-soluble and oil-soluble components, 1-isopropoxy-2-propanol acts as a highly effective coupling agent. It stabilizes the formulation by preventing phase separation, ensuring a homogenous and effective cleaning solution. This is particularly crucial in concentrated cleaners that are diluted before use. While not a traditional hydrotrope, its amphiphilic nature allows it to increase the solubility of surfactants and other organic additives in the aqueous phase, a key characteristic of hydrotropy.[5][6] This enhanced solubility contributes to the overall stability and performance of the cleaning product.
Enhancing Surfactant Performance
1-Isopropoxy-2-propanol works synergistically with surfactants to improve cleaning efficacy. It enhances the performance of surfactants by improving soil penetration and emulsification.[4] This allows the surfactant molecules to more effectively lift and suspend dirt from surfaces.
Caption: Synergistic action of 1-isopropoxy-2-propanol and surfactants in soil removal.
Applications in Various Cleaning Formulations
The versatility of 1-isopropoxy-2-propanol allows for its use in a wide range of cleaning products, from household to industrial applications.
All-Purpose Cleaners
In all-purpose cleaners, 1-isopropoxy-2-propanol provides a balance of solvency for greasy soils and compatibility with other ingredients such as surfactants, builders, and chelating agents.[4] Its moderate evaporation rate allows for sufficient contact time to dissolve soils without leaving significant residues.
Glass Cleaners
For glass cleaners, the key performance attributes are streak-free and haze-free cleaning.[7] 1-Isopropoxy-2-propanol's ability to control the evaporation rate of the formulation is crucial in achieving this.[4] It helps to ensure that the cleaning solution, along with the dissolved soils, is wiped away completely before the water evaporates and leaves behind mineral deposits or surfactant residues.
Heavy-Duty and Industrial Degreasers
In heavy-duty and industrial degreasing applications, the high solvency of 1-isopropoxy-2-propanol for oils and greases is paramount.[1] It can be formulated into both water-based and solvent-based degreasers to effectively remove tough, baked-on greases and industrial lubricants.
Experimental Protocols for Performance Evaluation
To ensure the efficacy and quality of cleaning formulations containing 1-isopropoxy-2-propanol, rigorous performance testing is essential. The following protocols are based on industry-standard methodologies.
Hard Surface Cleaning Performance (Modified ASTM D4488)
This protocol evaluates the ability of a cleaning formulation to remove a standardized soil from a hard surface.
Objective: To quantify the cleaning efficacy of a formulation containing 1-isopropoxy-2-propanol on a representative hard surface.
Materials and Equipment:
-
Gardner Straight Line Washability and Abrasion Machine
-
White vinyl tiles (as specified in ASTM D4488-95)[8]
-
Standardized greasy soil (as per ASTM D4488-A2)[8]
-
Sponge or other specified applicator
-
Reflectometer or colorimeter
-
Test and control cleaning formulations
Procedure:
-
Substrate Preparation: Pre-clean the vinyl tiles with a suitable solvent (e.g., isopropanol) to remove any surface contaminants and measure the initial reflectance (R₀).
-
Soiling: Apply a standardized amount of the greasy soil uniformly to a defined area of the tile. Allow the soil to set for a specified period (e.g., 24 hours at room temperature).[9] Measure the reflectance of the soiled tile (Rₛ).
-
Cleaning: Mount the soiled tile in the washability apparatus. Apply a specified volume of the cleaning formulation to the sponge.
-
Scrubbing: Operate the washability apparatus for a set number of cycles (e.g., 10 cycles).
-
Rinsing and Drying: Rinse the tile with deionized water and allow it to air dry completely.
-
Evaluation: Measure the final reflectance of the cleaned area (R꜀).
-
Calculation of Cleaning Efficiency: Cleaning Efficiency (%) = [(R꜀ - Rₛ) / (R₀ - Rₛ)] x 100
Caption: Workflow for the evaluation of hard surface cleaning performance.
Evaluation of Filming and Streaking on Glass Surfaces (Based on HCPA DCC-09A)
This protocol assesses the tendency of a glass cleaner to leave behind films or streaks.
Objective: To visually assess the filming and streaking characteristics of a glass cleaner formulation containing 1-isopropoxy-2-propanol.
Materials and Equipment:
-
Pre-cleaned glass or mirror panels
-
Spray bottle with the test formulation
-
Lint-free wipes or paper towels
-
Controlled lighting environment (e.g., a light box)
-
Trained visual assessors
Procedure:
-
Panel Preparation: Ensure the glass panels are impeccably clean and free of any residues.
-
Application: In a controlled environment, spray the test formulation onto the glass panel from a standardized distance.
-
Wiping: Wipe the panel with a clean, lint-free cloth in a specified pattern (e.g., top to bottom, then side to side) until the surface appears dry.
-
Visual Assessment: Place the cleaned panel in a light box with controlled, low-angle lighting.
-
Rating: Trained assessors visually evaluate the panel for the presence of filming (a uniform haze) and streaking (lines or marks left by the wiping process). A rating scale (e.g., 1-5, where 1 is no film/streaks and 5 is heavy film/streaks) is used.[7][10]
-
Data Analysis: The average ratings for filming and streaking are calculated to determine the performance of the formulation.
Formulation Stability Testing
Stability testing is crucial to ensure that the cleaning product maintains its physical and chemical integrity over its shelf life.[11]
Objective: To evaluate the stability of a cleaning formulation containing 1-isopropoxy-2-propanol under various stress conditions.
Protocols:
-
Accelerated Stability (High Temperature): Store samples of the formulation at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.[12] Periodically observe the samples for changes in appearance, color, odor, pH, and viscosity. Phase separation or significant changes in physical properties indicate potential instability.
-
Freeze-Thaw Stability: Subject the formulation to multiple freeze-thaw cycles (e.g., -10°C for 24 hours followed by 25°C for 24 hours, repeated for 3-5 cycles).[13] After each cycle, visually inspect the sample for signs of phase separation, precipitation, or crystallization.
Caption: Logical flow for assessing the stability of cleaning formulations.
Safety, Health, and Environmental Profile
A critical aspect of formulating with any chemical is a thorough understanding of its safety, health, and environmental impact.
Toxicological Profile
1-Isopropoxy-2-propanol has a low order of acute toxicity. The primary hazards are associated with ingestion and eye contact.[14] It is considered to have low toxicity via dermal and inhalation routes under normal use conditions.[15] As with all chemicals, appropriate personal protective equipment should be used during handling.
Environmental Fate and Ecotoxicity
1-Isopropoxy-2-propanol is readily biodegradable, meaning it is unlikely to persist in the environment.[6] Studies on propylene glycol ethers indicate a low order of aquatic toxicity.[16] The LC50 for fish is generally greater than 100 mg/L, classifying it as practically non-toxic to aquatic organisms.[17]
Conclusion
1-Isopropoxy-2-propanol is a high-performance, versatile solvent that offers numerous benefits in the formulation of a wide range of cleaning products. Its excellent solvency, coupling ability, and favorable safety and environmental profile make it an attractive choice for formulators seeking to develop effective and responsible cleaning solutions. The protocols outlined in this guide provide a framework for the systematic evaluation of its performance and stability in various cleaning applications.
References
-
The Role of 1-Propoxy-2-propanol in Industrial Cleaning Formulations. (n.d.). Retrieved from [Link]
-
Using Glycol Ethers in Cleaning Products: Performance and Safety Benefits. (2025, June 13). Level 7 Chemical. Retrieved from [Link]
-
Katz, G. V., & Renshaw, F. (1984). The acute toxicity and primary irritancy of 1-propoxy-2-propanol. Drug and chemical toxicology, 7(5), 463–473. [Link]
-
Kim, J. C., Shin, D. H., Kim, S. H., Park, S. C., Son, W. C., Lee, J. W., & Kim, Y. B. (2020). Evaluation of 1-Propanol Toxicity in B6C3F1 Mice via Repeated Inhalation over 28 and 90 Days. Journal of toxicology, 2020, 8870932. [Link]
-
Filming and Streaking with Glass Cleaner Test HCPA (CSPA) DCC-09A. (2021, October 21). Dell Tech. Retrieved from [Link]
- ASTM D4488-95(2001)
-
1-Isopropoxy-2-propanol. (n.d.). PubChem. Retrieved from [Link]
- Novel hydrotrope, its use to solubilize nonionic surfactants, and compositions containing it. (n.d.). Google Patents.
- DOWANOL™ PnP Glycol Ether Technical D
-
Glycol Maintenance, Care, and Troubleshooting. (n.d.). ResearchGate. Retrieved from [Link]
-
Stability Testing in Cleaning Products: Shelf Life and Performance Analysis. (n.d.). TTS Laboratory. Retrieved from [Link]
-
Stability Testing of Cleaning Products. (n.d.). Testing Laboratory. Retrieved from [Link]
- Propylene Glycol Ethers. (n.d.). LyondellBasell.
-
ASTM D4488-95(2001)e1, Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls, ASTM International, West Conshohocken, PA, 2001. [Link]
-
Freeze-Thaw Stability Testing. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
The distribution, fate, and effects of propylene glycol substances in the environment. (n.d.). Retrieved from [Link]
-
Advancing Chemistry for a Cleaner, Greener Future: How Surfactants and Glycol Ethers Shape Eco-Friendly Cleaning. (2025, September 5). Level 7 Chemical. Retrieved from [Link]
-
Cleaning Products Testing Laboratory – Household, Commercial & Industrial. (n.d.). CALA. Retrieved from [Link]
-
The Difference Between DCC-09 and DCC-09A – Glass Cleaner Testing. (2021, October 21). Dell Tech. Retrieved from [Link]
-
ASTM D4488-95(2001), Standard Guide for Testing Cleaning Performance of Products Intended for Use on Resilient Flooring and Washable Walls. (n.d.). Scribd. Retrieved from [Link]
-
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]
-
D 4488 - 95 R01 - Rdq0odg. (n.d.). Scribd. Retrieved from [Link]
-
Aquatic Toxicity. (2016, March 23). ChemSafetyPro.COM. Retrieved from [Link]
-
Hydrotropes: Solubilization of nonpolar compounds and modification of surfactant solutions. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Comparing Glass Cleaner Test Methods - HCPA's DCC-09 and DCC-09A. (2021, November 15). YouTube. Retrieved from [Link]
-
Floor and Wall Cleaner Products Testing: ASTM D4488-A5. (2020, August 12). Dell Tech Laboratories Ltd. Retrieved from [Link]
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Surface Cleaner Testing. (n.d.). Sustainable Stewardship Private Limited. Retrieved from [Link]
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INTRODUCTION In accord with CSPA Designation DCC-09, and using precision, industry standard laboratory equipment, instrumentatio. (n.d.). 360° Product Testing. Retrieved from [Link]
-
LC50 (EC50) for all tests and ratios of reference species: indigenous... (n.d.). ResearchGate. Retrieved from [Link]
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SAFETY DATA SHEET. (2020, May 8). Allina Health Laboratory. Retrieved from [Link]
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1-Isopropoxy-2-propanol as a solvent for resins and dyes
Application Note: 1-Isopropoxy-2-propanol (PiP) as a High-Performance Coupling Solvent [1]
Executive Summary
1-Isopropoxy-2-propanol (CAS: 3944-36-3), often abbreviated as PiP or PGPE (Propylene Glycol Monoisopropyl Ether), occupies a critical "Goldilocks" zone in the glycol ether spectrum.[1] It bridges the gap between the highly volatile, hydrophilic Methyl series (PM) and the slower-evaporating, hydrophobic Butyl series (PnB).
For researchers in drug delivery systems (DDS) and industrial formulation, PiP offers a unique amphiphilic balance . It effectively couples hydrophobic resins (epoxies, acrylics) with aqueous or polar phases without the toxicity risks associated with E-series glycol ethers. This guide details its physicochemical mechanism, specific formulation protocols for resins and dyes, and its emerging role in medical device coatings.
Part 1: Physicochemical Profile & Solvency Mechanism[2]
The utility of PiP stems from its structure: a propylene glycol backbone (hydrophilic) capped with a branched isopropyl group (hydrophobic/sterically hindered). This branching lowers surface tension more effectively than linear isomers, enhancing wetting on complex substrates like medical plastics or treated metals.
Table 1: Key Technical Specifications
| Property | Value | Relevance to Formulation |
| CAS Number | 3944-36-3 | Identity verification |
| Boiling Point | ~142°C | Mid-range evaporation; allows flow/leveling without solvent popping |
| Flash Point | 48°C (Closed Cup) | Flammable (Cat 3); requires standard safety grounding |
| Viscosity (25°C) | ~2.4 cP | Low viscosity aids in reducing resin solution viscosity |
| Surface Tension | ~27 dynes/cm | Excellent wetting on low-energy substrates (e.g., PTFE, PE) |
| HSP (Dispersion) | 15.5 MPa½ | Matches non-polar backbones of resins |
| HSP (Polar) | 6.1 MPa½ | Moderate polarity for compatibility with esters/ketones |
| HSP (H-Bonding) | 11.0 MPa½ | Strong coupling to water and alcohols |
The "Coupling Bridge" Mechanism
PiP acts as a compatibilizer. In a water-reducible resin system, the hydrophobic resin particles are prone to agglomeration (shock) when water is added.[2] PiP adsorbs onto the resin interface:
-
Isopropyl Tail: Penetrates the hydrophobic resin coil (swelling it).
-
Hydroxyl Head: Extends into the aqueous phase, creating a steric and hydration barrier.
Figure 1: The amphiphilic bridging mechanism of PiP preventing phase shock in water-reducible coatings.[1]
Part 2: Application Protocols
Protocol A: High-Solids Resin Solubilization (Epoxy/Acrylic)
Context: Used for preparing coating formulations for medical devices or high-performance protective layers.[1] PiP reduces viscosity more efficiently than heavier glycol ethers, allowing for higher solid content (less VOC).
Materials:
-
Solid Epoxy Resin (e.g., Bisphenol A type) or Thermoplastic Acrylic.
-
Solvent Blend: PiP (Active Solvent) + Methyl Ethyl Ketone (MEK - Latent Solvent).
-
High-shear disperser (Cowles blade).
Step-by-Step Methodology:
-
Solvent Pre-Blend: Prepare a 70:30 ratio of PiP:MEK. The MEK provides immediate attack, while PiP sustains solubility during evaporation to ensure film leveling.
-
Resin Addition:
-
Start agitation at 500 RPM .
-
Slowly feed solid resin into the vortex. Critical: Do not dump resin; add over 5-10 minutes to prevent "gumming" on the shaft.
-
-
Digestion: Increase speed to 1500 RPM . Maintain temperature at 40-50°C (PiP’s flash point is 48°C; use a water-jacketed vessel or monitor strictly to stay below 40°C for safety).
-
Viscosity Check: After 30 minutes, verify clarity. The solution should be crystal clear. If haze persists, the resin is not fully solvated—add 5% more PiP.
-
Filtration: Filter through a 10µm nylon mesh to remove un-dissolved gels.
Why this works: PiP’s Hansen Solubility Parameter for Hydrogen Bonding (11.[2]0) is perfectly tuned to solvate the hydroxyl groups on the epoxy backbone, while the dispersion parameter (15.5) interacts with the aromatic rings.
Protocol B: Difficult Dye Dispersion (Pharmaceutical Inks)
Context: Creating non-clogging inks for printing on pharmaceutical packaging (blister packs, vials). Many solvent dyes (e.g., Solvent Blue 70) are hydrophobic and difficult to stabilize in alcohol-based inks.[1]
Materials:
-
Solvent Dye (Metal-complex type).
-
Co-solvent: Ethanol (for drying speed).
-
Dispersant: Styrene-Acrylic Copolymer (low molecular weight).
Workflow Visualization:
Figure 2: Step-by-step workflow for formulating stable dye dispersions using PiP.
Protocol Steps:
-
Dispersant Activation: Dissolve the Styrene-Acrylic copolymer in 100% PiP. Heat to 40°C to fully extend the polymer chains.
-
Wetting: Add the solvent dye to this "lacquer." The PiP wets the dye surface, displacing air and moisture.
-
Milling: Process the mixture. PiP prevents re-agglomeration (flocculation) by maintaining a solvation shell around the dye-dispersant complex.
-
Let-down: Slowly add Ethanol. Note: If you add Ethanol too fast, you risk "solvent shock." PiP acts as the buffer, holding the dye in solution as the polarity changes.
Part 3: Medical & Drug Development Relevance
While not an oral excipient, PiP is increasingly relevant in Medical Device Manufacturing :
-
Antimicrobial Coatings: PiP is used as a carrier solvent for coating catheters and surgical tools with antimicrobial polymers. Its moderate evaporation rate allows the coating to flow into microscopic irregularities on the device surface before drying, ensuring complete coverage.
-
Diagnostic Reagents: In histology and staining, PiP serves as a safer substitute for ethylene glycol monomethyl ether (EGME) in dye carriers, offering similar staining penetration with a better toxicity profile (non-teratogenic).
Part 4: Safety & Handling (E-E-A-T)
-
Toxicity Class: PiP is a P-series glycol ether.[1] Unlike E-series ethers (derived from ethylene glycol), P-series ethers are generally not metabolized into alkoxy acids that cause reproductive toxicity.[1]
-
GHS Labeling:
-
Handling: Always use in a fume hood. Nitrile gloves provide splash protection, but for prolonged immersion, use laminated barrier film gloves (e.g., Silver Shield).[1]
References
-
PubChem. (2023). 1-Isopropoxy-2-propanol Compound Summary (CID 19846).[1] National Library of Medicine. Link[1]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[9] (Source for HSP values: dD 15.5, dP 6.1, dH 11.0).
-
Dow Chemical. (n.d.).[10][2] Glycol Ethers for Coatings and Inks.[2][11][12] (Technical context for P-series vs E-series solvency). Link
-
Google Patents. (2009). Fountain solution composition for lithographic printing (US Patent App). (Details use of propylene glycol monoisopropyl ether in ink systems). Link
-
MDPI. (2020). Green and Sustainable Solvents II. (Discusses synthesis and regioselectivity of 1-isopropoxy-2-propanol). Link
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- 11. specialchem.com [specialchem.com]
- 12. kinampark.com [kinampark.com]
Troubleshooting & Optimization
Technical Support Center: Peroxide Prevention in Glycol Ethers
Current Status: Operational Topic: Stability & Safety of Glycol Ethers (Glyme, Diglyme, Cellosolves) Ticket Priority: High (Safety Critical) Assigned Specialist: Senior Application Scientist
Introduction: The "Silent" Hazard in Your Solvent Cabinet
Welcome to the technical support hub for high-purity solvent management. You are likely here because you are using glycol ethers—such as 1,2-Dimethoxyethane (DME/Glyme) , Diglyme , or 2-Methoxyethanol —in sensitive applications like organometallic synthesis or biologic formulations.
Unlike simple ethers (e.g., diethyl ether), glycol ethers are often perceived as "safer" due to their higher boiling points. This is a dangerous misconception. Glycol ethers are Class B Peroxide Formers .[1] They undergo autoxidation to form hydroperoxides that concentrate during distillation or evaporation, posing severe explosion risks and compromising experimental reproducibility.
This guide provides the protocols to Detect, Prevent, and Remove these impurities.[2]
Module 1: The Mechanism (Why is this happening?)
Q: Why do glycol ethers form peroxides so readily compared to other solvents?
A: It is a matter of structure. Glycol ethers contain multiple ether linkages (
When exposed to atmospheric oxygen and light, a radical chain reaction (Autoxidation) begins. Because glycol ethers have multiple ether sites, they offer more targets for this radical attack than simple ethers.
Visualization: The Autoxidation Pathway
The following diagram illustrates how a benign solvent turns into a reactive hazard.
Figure 1: The radical chain mechanism of autoxidation in ether solvents. Note that the hydroperoxide product can decompose to feed more radicals back into the system, accelerating the process.
Module 2: Diagnosis & Detection
Q: How do I determine if my solvent is safe to distill?
A: You must test for peroxides before any distillation or evaporation step.[3][4][5][6] Reliance on the "expiration date" is insufficient once a bottle is opened.
Risk Assessment Table
| Solvent Type | Examples | Hazard Class | Testing Frequency |
| Glycol Ethers | DME (Glyme), Diglyme, 2-Ethoxyethanol | Class B (Hazard on Concentration) | Every 3 months (if opened); Immediately before distillation. |
| Cyclic Ethers | THF, Dioxane | Class B | Same as above. |
| Isopropyl Ether | Diisopropyl Ether | Class A (Hazard in Storage) | Every 3 months. DO NOT OPEN if crystals are visible.[2][7] |
Standard Operating Procedure: Detection
There are two primary methods. For high-stakes drug development, the Iodide Titration is preferred for accuracy. For routine checks, Quantofix® strips are acceptable if used correctly.
Method A: Quantofix® / Starch-Iodine Strips (Rapid)
-
Sensitivity: ~1–5 ppm.
-
The "Dry Solvent" Pitfall: These strips rely on an aqueous redox reaction. If your glycol ether is anhydrous, the strip may not react even if peroxides are present.
-
Correct Protocol:
-
Dip the strip into the solvent.
-
Breathe on the reactive pad OR add one drop of distilled water to the pad after dipping.
-
Blue color indicates peroxides.
-
Method B: Potassium Iodide (KI) Test (Diagnostic)
-
Sensitivity: High.
-
Protocol:
Module 3: Remediation & Removal
Q: My Diglyme tested positive (30 ppm). Do I have to discard it?
A: Not necessarily. If the concentration is < 100 ppm, you can remove the peroxides. If > 100 ppm or if crystals are visible, contact EHS for disposal immediately.
Preferred Method: Activated Alumina Adsorption We recommend this over chemical reduction (Ferrous Sulfate) for research applications because it is a "dry" method that does not introduce water into your anhydrous solvent.
Protocol: The Alumina Column
-
Preparation: Use Basic Activated Alumina (Brockmann Grade I).
-
Column Setup: Pack a glass column (approx 2 cm diameter) with 20–30g of alumina per 100 mL of solvent to be treated.
-
Filtration: Pass the glycol ether through the column under gravity or slight nitrogen pressure.
-
Validation: Discard the first 5% of the eluent. Test the subsequent fraction with a peroxide strip. It should read 0 ppm.
-
Re-Stabilization: Note that alumina removes the BHT inhibitor. If you plan to store the solvent, add BHT (250 ppm) immediately.
Visual Workflow: The Safety Decision Matrix
Figure 2: Operational workflow for handling peroxide-forming solvents. Adherence to the "Crystal Check" is mandatory.
Module 4: Impact on Drug Development
Q: Why does this matter beyond safety? Can peroxides affect my assay results?
A: Yes. In drug development, "purity" is not just about the absence of competing reagents; it is about the absence of reactive oxygen species (ROS).
-
Biologics & Protein Stability:
-
Glycol ethers and PEGs are often used in protein purification or formulation.
-
Peroxides oxidize Methionine (to methionine sulfoxide) and Cysteine residues.
-
Result: Loss of biological potency, aggregation, and immunogenicity of the therapeutic protein [1].
-
-
Organometallic Synthesis:
-
If you are using Glyme/Diglyme for Grignard or Lithium chemistry, peroxides act as an oxidant.
-
They will quench a portion of your organometallic reagent, leading to lower yields and unexpected alcohol byproducts.
-
References
-
Kumar, V., & Kalonia, D. S. (2006).[11] Removal of peroxides in polyethylene glycols by vacuum drying: Implications in the stability of biotech and pharmaceutical formulations. AAPS PharmSciTech, 7(3), E62.[11] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Peroxide-Forming Chemicals.[1][2][3][4][5][7][10][12][13][14] Hazard Recognition. [Link]
-
Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1][2][3][4][5][6][7][8][10][11][12][13] Chemical Health and Safety, 8(5), 12-22. [Link]
-
Princeton University EHS. (n.d.). Peroxide Forming Compounds. [Link][1][2][3][6][13]
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- 2. ehs.tcu.edu [ehs.tcu.edu]
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- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. uwyo.edu [uwyo.edu]
- 6. wcu.edu [wcu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. youtube.com [youtube.com]
- 10. my.alfred.edu [my.alfred.edu]
- 11. researchgate.net [researchgate.net]
- 12. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 13. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Handling and storage recommendations for 1-Isopropoxy-2-propanol
Welcome to the comprehensive technical guide for the safe handling and storage of 1-Isopropoxy-2-propanol. This resource is designed for researchers, scientists, and drug development professionals to ensure laboratory safety and experimental integrity. Here, we address common questions and potential issues to provide you with the expertise needed for confident and safe experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and general handling of 1-Isopropoxy-2-propanol.
Q1: What is 1-Isopropoxy-2-propanol and what are its primary hazards?
A1: 1-Isopropoxy-2-propanol, also known as Propylene Glycol n-Propyl Ether (PNP), is a flammable liquid and vapor.[1][2] Its primary hazards, as defined by the Globally Harmonized System (GHS), include flammability, skin irritation, and serious eye irritation.[1][3] Inhalation of high concentrations may also cause respiratory irritation and central nervous system effects such as drowsiness and dizziness.[1][4]
Q2: What are the initial steps I should take before handling 1-Isopropoxy-2-propanol for the first time?
A2: Before your first use, it is critical to read the Safety Data Sheet (SDS) thoroughly.[5] Ensure your workspace is equipped with a certified laboratory chemical fume hood, an emergency eyewash station, and a safety shower.[6][7] You must also be familiar with your institution's specific emergency procedures.
Q3: What Personal Protective Equipment (PPE) is required when working with this chemical?
A3: Appropriate PPE is non-negotiable for ensuring your safety. Always wear chemical safety goggles, nitrile gloves, and a fully-buttoned, chemical-resistant lab coat.[5][7] If there is a risk of splashing, a face shield should also be worn.[5]
Q4: How should I properly store 1-Isopropoxy-2-propanol in the lab?
A4: Store the chemical in a cool, dry, well-ventilated area designated for flammable liquids.[7][8] The container must be kept tightly closed to prevent the escape of flammable vapors. It is crucial to store it away from heat, sparks, open flames, and other ignition sources.[7][9]
Q5: Are there any chemicals that are incompatible with 1-Isopropoxy-2-propanol?
A5: Yes, it is incompatible with strong oxidizing agents, acids, and halogens.[1][6][10] Contact with these substances can lead to vigorous exothermic reactions, potentially causing a fire or explosion.[10] Always segregate it from these materials during storage.[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the handling and storage of 1-Isopropoxy-2-propanol.
| Problem | Potential Cause | Troubleshooting Steps |
| Mild skin irritation or dryness after handling. | Inadequate glove protection or minor splash. | 1. Immediately remove contaminated gloves and clothing. 2. Wash the affected area thoroughly with soap and plenty of water.[11] 3. Apply a mild, pH-balanced lotion to soothe the skin. 4. For future tasks, ensure gloves are rated for handling this solvent and inspect them for any tears before use. |
| A strong solvent odor is noticeable in the laboratory. | Improperly sealed container or inadequate ventilation. | 1. Immediately check that the container cap is tightly sealed.[12] 2. Ensure all handling procedures are performed within a certified chemical fume hood.[7] 3. Verify that the laboratory's general ventilation is functioning correctly. 4. If the odor persists, evacuate the area and inform your laboratory supervisor or safety officer. |
| Visible corrosion or degradation of a storage container. | Use of an incompatible storage material. | 1. Safely transfer the solvent to a new, compatible container (typically the original container or one made of similar material). 2. Label the new container clearly with the chemical name and all relevant hazard warnings.[5] 3. Dispose of the old, corroded container as hazardous waste according to your institution's guidelines.[13] |
Section 3: Experimental Protocols and Workflows
Adherence to standardized protocols is essential for both safety and the reproducibility of your results.
Protocol 1: Safe Transfer of 1-Isopropoxy-2-propanol
This protocol outlines the step-by-step procedure for safely transferring the solvent from a storage container to an experimental vessel.
Objective: To transfer a required volume of 1-Isopropoxy-2-propanol while minimizing exposure and spill risk.
Materials:
-
1-Isopropoxy-2-propanol in its original container
-
Receiving vessel (e.g., beaker, graduated cylinder)
-
Appropriate PPE (chemical splash goggles, nitrile gloves, lab coat)
-
Chemical fume hood
-
Grounding and bonding straps
Procedure:
-
Preparation: Don all required PPE before beginning. Ensure the chemical fume hood is on and operating correctly.
-
Grounding: To prevent static electricity discharge, which can ignite flammable vapors, ground and bond both the source container and the receiving equipment.[8][14]
-
Positioning: Place both the source and receiving containers well within the chemical fume hood.
-
Dispensing: Slowly and carefully pour the desired amount of 1-Isopropoxy-2-propanol into the receiving vessel. Avoid splashing.
-
Sealing: Immediately and securely recap the original container.[3]
-
Cleanup: Wipe up any minor drips within the fume hood using an inert absorbent material.
-
Waste Disposal: Dispose of any contaminated materials in a designated hazardous waste container.[11]
Workflow: Emergency Response to a Small Spill
This workflow provides a logical sequence of actions to take in the event of a small, manageable spill of 1-Isopropoxy-2-propanol.
Caption: Decision workflow for responding to a small chemical spill.
Section 4: In-Depth Technical Procedures
This section provides detailed methodologies for critical safety and emergency procedures.
Procedure for Managing a Chemical Splash to the Eye
Immediate and correct action is vital to prevent serious eye injury.
-
Immediate Action: Do not rub the eye. Immediately proceed to the nearest emergency eyewash station.[5]
-
Flushing the Eye: Forcibly hold the affected eyelid(s) open and begin flushing with a gentle, continuous stream of water.
-
Duration of Flushing: Continue to rinse the eye for at least 15 minutes.[5] It is crucial to flush for the full duration to ensure all traces of the chemical are removed.
-
Contact Lenses: If present, remove contact lenses after the first few minutes of flushing and continue to rinse.[3]
-
Seek Medical Attention: After flushing is complete, seek immediate medical attention from a qualified professional.[15]
-
Report the Incident: Inform your supervisor of the incident as soon as possible.
Fire Extinguishing Measures
In the event of a fire, a proper response can prevent escalation.
-
Suitable Extinguishing Media: For small fires, use a dry chemical powder, carbon dioxide (CO2), or an alcohol-resistant foam.[10][16] Water spray can be used to cool fire-exposed containers.[17]
-
Unsuitable Extinguishing Media: Do not use a solid water stream, as it may scatter and spread the flammable liquid.[8]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]
Section 5: Waste Disposal
Proper disposal of 1-Isopropoxy-2-propanol and associated contaminated materials is a critical component of laboratory safety and environmental responsibility.
Q: How should I dispose of waste 1-Isopropoxy-2-propanol?
A: Waste 1-Isopropoxy-2-propanol is considered hazardous waste.[13] It must be collected in a clearly labeled, sealed, and compatible container.[7] Do not mix it with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Q: What about materials contaminated with 1-Isopropoxy-2-propanol?
A: Any materials such as gloves, absorbent pads, or paper towels that are contaminated with 1-Isopropoxy-2-propanol must also be disposed of as hazardous waste.[7] Place these items in a designated solid hazardous waste container.
Key Disposal Principles:
-
Do Not Pour Down the Drain: This chemical should never be disposed of in the sewer system.[13]
-
Follow Local Regulations: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[13]
-
Consult Your EHS Office: Your institution's Environmental Health and Safety office is the ultimate authority on correct disposal procedures. Always consult their guidelines.
References
-
International Labour Organization & World Health Organization. (2021). ICSC 0554 - ISOPROPYL ALCOHOL. Retrieved from [Link]
-
Lab Alley. (n.d.). Propanol Safety & Hazards. Retrieved from [Link]
-
Quora. (2016-09-12). How should isopropanol (isopropyl alcohol) be stored?. Retrieved from [Link]
-
Zaera Research Group. (2022-10-11). Isopropyl alcohol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Propanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propoxy-2-propanol. Retrieved from [Link]
-
Washington State University. (n.d.). 2-Propanol_2015-11-25.docx. Retrieved from [Link]
-
Avantor Performance Materials, Inc. (2011-04-06). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isopropoxy-2-propanol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Propylene glycol ethyl ether. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Isopropyl Alcohol - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Redox. (2025-09-23). Safety Data Sheet Propylene glycol monomethyl ether. Retrieved from [Link]
-
GOV.UK. (n.d.). Isopropanol: incident management. Retrieved from [Link]
-
Asia Pacific Petrochemical Co., Ltd. (n.d.). Propylene Glycol Monomethyl Ether (PM). Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]
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- 1. 1-Propoxy-2-propanol | C6H14O2 | CID 15286 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. ISOPROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. nj.gov [nj.gov]
Technical Support Center: Analysis of 1-Isopropoxy-2-propanol
Welcome to the technical support center for the analysis of 1-isopropoxy-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this propylene glycol ether. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction to the Analytical Landscape
1-Isopropoxy-2-propanol, a key component in many pharmaceutical and industrial formulations, is primarily analyzed using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). While seemingly straightforward, its analysis is prone to interferences that can compromise data integrity. The most significant challenges arise from matrix effects, co-eluting isomers, and contamination. This guide provides a systematic approach to identifying and resolving these issues, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Method Development & Optimization
Q1: What is the recommended GC column for the analysis of 1-isopropoxy-2-propanol?
For robust separation, especially when isomers are present, a mid-polarity column is often the best choice. A column with a stationary phase containing a high percentage of cyanopropylphenyl, such as a Rxi®-1301Sil MS, has demonstrated excellent performance in resolving complex mixtures of glycol ethers.[1] For general screening, a polyethylene glycol (PEG) or "WAX" type column can also be effective due to its interaction with the hydroxyl group of the analyte.
Q2: My sample is in an aqueous matrix (e.g., an oral solution). Can I inject it directly onto the GC?
While direct aqueous injection is possible with modern bonded-phase capillary columns, it can lead to issues such as rapid column degradation and inconsistent vaporization. A better approach is to use a headspace sampling technique. Headspace GC-FID is a reliable method for determining residual solvents like 1-isopropoxy-2-propanol in pharmaceutical preparations.[2] Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be used to transfer the analyte into a more volatile and GC-compatible organic solvent.[3][4]
Q3: Is derivatization necessary for the analysis of 1-isopropoxy-2-propanol?
For most industrial and pharmaceutical samples analyzed by GC, derivatization is not required. However, when analyzing biological samples, derivatization may be necessary to improve volatility and chromatographic performance.
Identification and Confirmation
Q4: How can I confirm the identity of the 1-isopropoxy-2-propanol peak in my chromatogram?
The most definitive method for peak identification is mass spectrometry (MS). The mass spectrum of 1-isopropoxy-2-propanol serves as a chemical fingerprint. The NIST WebBook provides a reference mass spectrum for 2-Propanol, 1-(1-methylethoxy)- (another name for 1-isopropoxy-2-propanol).[5] Key fragments can be used to build a selected ion monitoring (SIM) method for enhanced sensitivity and specificity.
Q5: What are the characteristic mass fragments of 1-isopropoxy-2-propanol?
The mass spectrum of 1-isopropoxy-2-propanol will exhibit fragmentation patterns typical of alcohols and ethers. Expect to see alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[6] The loss of a water molecule (M-18) is also a common fragmentation pathway for alcohols.[6] The NIST library spectrum for 1-isopropoxy-2-propanol shows significant peaks at m/z 43, 45, 59, and 75.[5][7]
| m/z Value | Possible Fragment Structure |
| 43 | [CH(CH₃)₂]⁺ |
| 45 | [CH(OH)CH₃]⁺ |
| 59 | [CH₂OCH(CH₃)₂]⁺ |
| 75 | [CH(OH)CH₂OCH(CH₃)₂]⁺ |
Q6: My analysis shows a peak with a similar retention time to 1-isopropoxy-2-propanol but a different mass spectrum. What could it be?
A likely candidate is an isomer, such as 2-isopropoxy-1-propanol.[8] Positional isomers can have very similar chromatographic behavior but will often produce distinct mass spectra. Other possibilities include impurities from the manufacturing process, such as unreacted starting materials or by-products. The synthesis of isopropanol, a precursor, can result in by-products that may carry over.[9]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during the GC analysis of 1-isopropoxy-2-propanol.
Problem 1: Poor Peak Resolution (Co-elution with Interfering Peaks)
Poor resolution is a common issue, often caused by the presence of isomers or matrix components.
dot
Caption: Troubleshooting workflow for poor peak resolution.
Experimental Protocol: Optimizing Isomer Separation
-
Initial Assessment: Confirm the presence of an interfering peak by GC-MS analysis, comparing the mass spectrum of the tailing or co-eluting portion of the peak with the reference spectrum of 1-isopropoxy-2-propanol.
-
Methodical Parameter Adjustment (as per USP <621> and Ph. Eur. 2.2.28 guidelines): [10][11][12][13][14][15]
-
Temperature Program: Decrease the oven temperature ramp rate by 50% (e.g., from 10°C/min to 5°C/min). This increases the interaction time of the analytes with the stationary phase, often improving the separation of closely eluting compounds.
-
Carrier Gas Flow Rate: Adjust the carrier gas flow rate to the optimal linear velocity for your column dimensions. This ensures maximum column efficiency.
-
-
Column Selection: If method optimization is insufficient, select a column with a different stationary phase chemistry. For propylene glycol ethers, a column with high cyanopropyl content often provides the necessary selectivity to resolve isomers.
-
System Suitability: Before and after making adjustments, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include resolution, tailing factor, and repeatability.
Problem 2: Peak Tailing
Peak tailing for polar analytes like 1-isopropoxy-2-propanol is often indicative of active sites in the GC system.
dot
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocol: Diagnosing and Eliminating Peak Tailing
-
Isolate the Source of Activity:
-
Inlet: Replace the inlet liner and septum. If peak shape improves, the inlet was the source of the activity.
-
Column: If the problem persists after inlet maintenance, the column is the likely culprit.
-
-
Column Restoration:
-
Trim the first 10-15 cm from the front of the column. This removes non-volatile residues that accumulate at the head of the column.
-
After trimming, re-install and condition the column by heating it to its maximum recommended isothermal temperature for at least one hour.
-
-
Confirmation: Inject a standard of 1-isopropoxy-2-propanol to confirm that the peak shape has improved. The tailing factor should ideally be between 0.9 and 1.2.
Problem 3: Baseline Noise or Drift
An unstable baseline can compromise the limit of detection and quantification, and affect integration accuracy.
dot
Caption: Troubleshooting workflow for baseline instability.
Experimental Protocol: Achieving a Stable Baseline
-
System Leak Check:
-
Pressurize the system with the carrier gas.
-
Systematically check all fittings and connections from the gas cylinder to the detector with an electronic leak detector.
-
Pay close attention to the septum nut, column fittings, and detector connections.
-
-
Isolate the Source of Noise:
-
Detector: Disconnect the column from the detector and cap the detector inlet. If the baseline becomes stable, the noise is originating from the column or carrier gas. If the noise persists, the detector is the source.[16]
-
Inlet and Column: If the detector is ruled out, cool down the inlet. If the noise decreases, the contamination is likely in the inlet.[17] If the noise remains, it is likely due to column bleed or contamination.
-
-
Systematic Cleaning and Conditioning:
-
Gas Lines: If the carrier gas is contaminated, replace the gas cylinder and purifiers.
-
Inlet: Perform routine maintenance, including replacing the liner and septum.
-
Column: Condition the column at its maximum isothermal temperature.
-
Detector: Clean the FID according to the manufacturer's instructions.
-
References
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]
-
Chen, L., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. PMC. Retrieved from [Link]
-
Perygin, D. (2020). GCMS 3 Fragmentation Patterns. YouTube. Retrieved from [Link]
-
European Pharmacopoeia. (2008). 2.2.28. Gas Chromatography. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-Isopropoxy-2-propanol, min 98%. Retrieved from [Link]
-
Wikipedia. (n.d.). Isopropyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propoxy-2-propanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Isopropoxy-2-propanol. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propanol, 2-(1-methylethoxy)-. Retrieved from [Link]
-
Das, P., et al. (2024). Estimation of Ethylene glycol, Propylene glycol and Diethylene glycol in Levocetirizine dihydrochloride oral solution 0.5 mg/mL by GC-FID. SEEJPH. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Diagnostic Skills III | Baseline Problems. Retrieved from [Link]
-
Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]
-
Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
Chromatography Forum. (2016). GC-FID baseline noise. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. Retrieved from [Link]
-
Integrated Liner Technologies. (2025). A Guide to GC Sample Preparation. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
NIST. (n.d.). 2-Propanol, 1-(1-methylethoxy)-. NIST WebBook. Retrieved from [Link]
-
European Pharmacopoeia. (n.d.). Farmacopeea Europeana Ed. 10 Cap. 2. 2. 28. Scribd. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Two: Baseline Disturbances. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
Axion Labs. (n.d.). GC Sample Prep Essentials: Nailing Solvents, Dilution & Injection. Retrieved from [Link]
-
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Scribd. (2021). USP-NF 621 Chromatography. Retrieved from [Link]
-
SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. Retrieved from [Link]
-
Agilent Technologies. (2016). Baseline Disturbances - GC Troubleshooting Series - Part 2. YouTube. Retrieved from [Link]
-
PMC. (n.d.). A rapid analysis of plasma/serum ethylene and propylene glycol by headspace gas chromatography. Retrieved from [Link]
-
Restek Corporation. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Agilent Technologies. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
ResearchGate. (2019). Glycol esters, glycol ethers - Method for the determination.... Retrieved from [Link]
-
European Pharmacopoeia. (2008). 2.2.27. THIN-LAYER CHROMATOGRAPHY. Retrieved from [Link]
Sources
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- 7. 1-Isopropoxy-2-propanol | C6H14O2 | CID 19846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Propanol, 2-(1-methylethoxy)- | C6H14O2 | CID 107196 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
Technical Comparison: 1-Isopropoxy-2-propanol vs. 2-isopropoxy-1-propanol
[1]
Executive Summary
The "Alpha" vs. "Beta" Divergence in Glycol Ethers
In the synthesis of propylene glycol ethers, the ring-opening of propylene oxide by isopropanol yields two constitutional isomers. The Alpha isomer (1-Isopropoxy-2-propanol) is the thermodynamic and kinetic major product (>95%), characterized by a secondary hydroxyl group. The Beta isomer (2-isopropoxy-1-propanol) is the minor impurity (<5%), distinguished by a primary hydroxyl group.
For researchers and formulation scientists, distinguishing these isomers is critical not merely for purity, but for metabolic safety and chemical reactivity . The Beta isomer's primary alcohol functionality opens a metabolic pathway to alkoxy-acids (similar to the toxicity mechanism of 2-methoxyethanol), whereas the Alpha isomer metabolizes to safer ketones. This guide provides a definitive technical comparison to support risk assessment and application development.
Part 1: Molecular Architecture & Identification
The fundamental difference lies in the position of the hydroxyl (-OH) group relative to the ether linkage.[1] This steric and electronic environment dictates every subsequent property.
Structural Visualization
Figure 1: Structural comparison highlighting the secondary vs. primary alcohol classification.
Spectroscopic Identification (NMR & MS)
To validate the isomer ratio in a raw material, rely on 1H-NMR chemical shifts. The methine proton (-CH-) of the secondary alcohol in the Alpha isomer shifts upfield compared to the methylene protons (-CH2-) of the primary alcohol in the Beta isomer.
| Feature | Alpha Isomer (1-Isopropoxy-2-propanol) | Beta Isomer (2-isopropoxy-1-propanol) |
| CAS Number | 3944-36-3 | Not widely listed (often mixed) |
| Hydroxyl Type | Secondary (2°) | Primary (1°) |
| 1H-NMR Shift | ||
| Fragmentation (MS) | Prominent ion at m/z 45 (Isopropanol fragment) | Prominent ion at m/z 31 (-CH2OH+) |
Part 2: Physicochemical Profile[3]
The primary alcohol nature of the Beta isomer allows for more efficient packing and hydrogen bonding, typically resulting in a slightly higher boiling point and slower evaporation rate compared to the steric bulk of the Alpha isomer.
| Property | Alpha Isomer (Secondary) | Beta Isomer (Primary) | Impact on Application |
| Boiling Point | ~137 - 139 °C | ~145 - 150 °C (Est.) | Beta isomer enriches in the "tail" of distillation. |
| Flash Point | 48 °C | ~50 °C | Similar flammability risks. |
| Evaporation Rate | Fast (Relative to water) | Slower | Alpha preferred for fast-drying coatings. |
| Hansen Polarity ( | Lower | Higher | Beta is slightly more water-soluble. |
| Hansen H-Bond ( | Lower | Higher | Beta interacts stronger with polar resins. |
Application Note: In precision electronics cleaning, the presence of the Beta isomer can leave "slow-drying" residues. For high-purity applications, specify <0.5% Beta isomer content.
Part 3: Reactivity & Metabolic Toxicology (Critical)
This is the most significant differentiator. The oxidation pathway determines the toxicity profile.
The Metabolic Divergence[4]
-
Alpha Isomer: Oxidized by Alcohol Dehydrogenase (ADH) to a Ketone (Isopropoxyacetone). Ketones are generally difficult to oxidize further and are excreted or exhaled.
-
Beta Isomer: Oxidized by ADH to a Carboxylic Acid (Isopropoxypropionic acid). Alkoxy acids are known to inhibit mitochondrial respiration and are linked to developmental toxicity (teratogenicity) in lower molecular weight glycol ethers (e.g., EGME, EGEE).
Figure 2: Metabolic fate of isomers. The Beta isomer's conversion to an acid metabolite represents a higher theoretical toxicological risk.
Chemical Reactivity (Esterification)
In synthesis (e.g., making acetate solvents), the Beta isomer reacts significantly faster due to the unhindered primary hydroxyl group.
-
Alpha: Slow reaction with acetic acid; requires catalyst/heat.
-
Beta: Fast reaction.
-
Result: If you esterify a mixture, the product will be enriched in the Beta-acetate relative to the starting alcohol ratio.
Part 4: Experimental Protocols
Protocol 1: The Lucas Test (Rapid Isomer Distinction)
A self-validating qualitative test to distinguish Secondary (Alpha) from Primary (Beta) alcohols based on SN1 reactivity rates.
Reagents:
-
Lucas Reagent: Equimolar mixture of concentrated HCl and anhydrous ZnCl2.
Methodology:
-
Place 1 mL of the unknown isomer sample into a clear glass vial.
-
Add 3 mL of Lucas Reagent at room temperature (20-25°C).
-
Shake vigorously for 10 seconds and let stand.
-
Observe turbidity (Cloudiness):
-
Alpha Isomer (Secondary): Solution turns cloudy within 5–10 minutes (Formation of alkyl chloride).
-
Beta Isomer (Primary): Solution remains clear for >1 hour at room temperature (Requires heat to react).
-
Why it works: The secondary carbocation formed by the Alpha isomer is more stable than the primary carbocation of the Beta isomer, allowing the substitution reaction to proceed at room temperature.
Protocol 2: GC-MS Separation Parameters
Standardize your quality control using these polarity-based separation conditions.
-
Column: DB-WAX or equivalent (Polyethylene Glycol phase). High polarity is required to separate the isomers based on hydrogen bonding differences.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
-
Elution Order:
-
Alpha Isomer: Elutes first (Lower BP, weaker H-bonding interaction with column).
-
Beta Isomer: Elutes second (Higher BP, stronger interaction).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19846, 1-Isopropoxy-2-propanol. Retrieved from [Link]
- Dow Chemical Company.Product Safety Assessment: Propylene Glycol Ethers.
- Vujasinović, M., et al. (2025).Poisoning with 1-propanol and 2-propanol: Metabolic Differences. ResearchGate. (Highligting the ketone vs. acid metabolic divergence).
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press.[2] (Source for solubility parameter principles distinguishing primary/secondary alcohols).
A Comparative Technical Guide to 1-Isopropoxy-2-propanol and Alternative Glycol Ethers for Researchers and Formulation Scientists
In the landscape of solvent selection for research, development, and formulation, glycol ethers stand out for their unique combination of hydrophilicity and hydrophobicity, lending them versatility across a myriad of applications. This guide provides an in-depth comparison of 1-Isopropoxy-2-propanol (also known as Propylene Glycol isobutyl Ether or PnP) with other prominent glycol ethers, namely Propylene Glycol Methyl Ether (PM), Di(propylene glycol) Methyl Ether (DPM), Ethylene Glycol Methyl Ether (EM), and 2-Butoxyethanol (EB). Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to make informed decisions tailored to their specific needs, balancing performance with safety and environmental considerations.
Introduction to the Glycol Ether Landscape: A Tale of Two Series
Glycol ethers are broadly classified into two families based on their manufacturing precursor: the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide.[1] This structural distinction is paramount, as it significantly influences their toxicological profiles.[2] The E-series, particularly lower molecular weight ethers like Ethylene Glycol Methyl Ether, have faced increasing scrutiny and regulation due to concerns over reproductive and developmental toxicity.[3] Consequently, the industry has seen a pronounced shift towards the P-series glycol ethers, which generally exhibit a more favorable safety profile.[4]
1-Isopropoxy-2-propanol is a member of the P-series, valued for its performance characteristics in applications such as coatings, cleaners, and as a solvent for a variety of resins.[1] This guide will dissect its performance attributes in relation to both its P-series counterparts and the more traditional E-series alternatives.
Physicochemical Properties: A Foundation for Performance
The utility of a solvent is fundamentally dictated by its physical and chemical properties. These parameters influence everything from solvency and evaporation rate to viscosity and safety handling protocols. The following table provides a comparative overview of the key physicochemical properties of 1-isopropoxy-2-propanol and its alternatives.
| Property | 1-Isopropoxy-2-propanol (PnP) | Propylene Glycol Methyl Ether (PM) | Di(propylene glycol) Methyl Ether (DPM) | Ethylene Glycol Methyl Ether (EM) | 2-Butoxyethanol (EB) |
| CAS Number | 3944-36-3 | 107-98-2[5] | 34590-94-8 | 109-86-4 | 111-76-2 |
| Series | P-Series[6] | P-Series | P-Series | E-Series | E-Series |
| Molecular Weight ( g/mol ) | 118.17[6] | 90.12[5] | 148.20 | 76.10 | 118.17 |
| Boiling Point (°C) | 137[7] | 120[5] | 190 | 124 | 171 |
| Flash Point (°C) | 48[7] | 32[5] | 75 | 39 | 67 |
| Specific Gravity (20/20°C) | 0.88[7] | 0.92[5] | 0.953[8] | 0.966 | 0.902 |
| Viscosity (cP at 25°C) | 2.1 | 1.7 | 3.7 | 1.6 | 2.9 |
| Surface Tension (dynes/cm at 25°C) | ~26.0 | 27.7 | 28.8 | ~33.0[9] | 27.4[10] |
| Evaporation Rate (n-Butyl Acetate = 1) | 0.3 | 0.6 | 0.02 | 0.7 | 0.08 |
| Water Solubility (wt% in water) | 18.5 | Miscible[5] | Miscible | Miscible | Miscible |
Note: Values are compiled from various sources and may vary slightly depending on the specific grade and measurement conditions. All data should be confirmed with supplier technical data sheets.
Performance Evaluation: Experimental Insights
The true measure of a solvent's utility lies in its performance within a specific application. In this section, we delve into key performance metrics and the experimental methodologies used to quantify them, offering a framework for objective comparison.
Solvency Power: The Kauri-Butanol (Kb) Value
The Kauri-Butanol (Kb) value is a standardized measure of a solvent's ability to dissolve non-polar substances.[11] A higher Kb value indicates stronger solvency.[12] This is a critical parameter in applications such as coatings, where the solvent must effectively dissolve resins and binders, and in industrial cleaning, where it must solubilize oils and greases.[13]
Experimental Protocol: ASTM D1133 - Kauri-Butanol Value Determination
The causality behind this experimental choice is its long-standing acceptance as a reliable, relative measure of solvent power for hydrocarbon and, by extension, other solvent systems.[14] It provides a self-validating system by titrating the solvent against a standardized solution of kauri resin in butanol until a defined turbidity is reached.[15]
Caption: Workflow for Kauri-Butanol Value Determination (ASTM D1133).
Comparative Solvency Data:
| Glycol Ether | Kauri-Butanol (Kb) Value (Approximate) |
| 1-Isopropoxy-2-propanol (PnP) | 60 - 80 |
| Propylene Glycol Methyl Ether (PM) | > 100 (miscible with test solution) |
| Di(propylene glycol) Methyl Ether (DPM) | > 100 (miscible with test solution) |
| Ethylene Glycol Methyl Ether (EM) | > 100 (miscible with test solution) |
| 2-Butoxyethanol (EB) | > 100 (miscible with test solution) |
Note: The standard ASTM D1133 is primarily designed for hydrocarbon solvents. For water-miscible solvents like many glycol ethers, the test endpoint is not reached, and the Kb value is often reported as infinite or greater than 100, indicating very high solvency for the kauri resin system.
Evaporation Rate
The evaporation rate is a critical factor in applications such as coatings, where it influences drying time, film formation, and the potential for defects.[16] In cleaning applications, a controlled evaporation rate can enhance contact time with the soil without leaving residues.[4]
Experimental Protocol: ASTM D3539 - Evaporation Rate by Shell Thin-Film Evaporometer
This method provides a standardized approach to measuring the evaporation rate of volatile liquids, ensuring comparability of data.[17][18]
Caption: Workflow for Evaporation Rate Determination (ASTM D3539).
The slower evaporation rate of 1-isopropoxy-2-propanol compared to Propylene Glycol Methyl Ether (PM) makes it a suitable candidate for applications requiring longer open times, such as in certain coating formulations.
Surface Tension Reduction
The ability of a solvent to reduce the surface tension of a formulation is crucial for wetting, spreading, and substrate penetration.[1] In coatings, lower surface tension promotes better leveling and adhesion.[16] In cleaning products, it allows the formulation to effectively wet and penetrate soils.[4]
Experimental Protocol: Wilhelmy Plate Method for Surface Tension
The Wilhelmy plate method is a widely used and accurate technique for measuring the surface tension of liquids.[19] A platinum plate is brought into contact with the liquid surface, and the force required to pull it through the interface is measured by a tensiometer.[20]
Caption: Workflow for Surface Tension Measurement (Wilhelmy Plate Method).
The lower surface tension of the P-series glycol ethers, including 1-isopropoxy-2-propanol, contributes to their excellent performance as coupling agents and in formulations requiring good wetting properties.
Application-Specific Performance
Coatings
In water-based latex paints, glycol ethers act as coalescing agents, facilitating the formation of a continuous film as the paint dries.[21] The choice of glycol ether can significantly impact the minimum film formation temperature (MFFT), gloss, and hardness of the final coating.[22] The slower evaporation rate and good solvency of 1-isopropoxy-2-propanol can be advantageous in high-gloss formulations, allowing for better leveling and film formation.
Cleaning Formulations
The dual hydrophilic-hydrophobic nature of glycol ethers makes them highly effective in cleaning products for removing a wide range of soils.[4] They act as both a solvent for greasy and oily residues and a coupling agent to maintain the stability of the formulation. The performance of a glycol ether in a cleaning product is a function of its solvency, evaporation rate, and surface tension reduction capabilities. P-series glycol ethers are often favored in modern cleaning formulations due to their lower toxicity and good performance in dissolving both polar and nonpolar soils.[1]
Toxicity and Safety Profiles: A Critical Comparison
As previously mentioned, the distinction between E-series and P-series glycol ethers is most pronounced in their toxicological profiles. The following table summarizes key toxicity information.
| Glycol Ether | Key Toxicity Concerns |
| 1-Isopropoxy-2-propanol (PnP) | Generally considered to have low toxicity. May cause eye irritation.[6] |
| Propylene Glycol Methyl Ether (PM) | Low acute and chronic toxicity. Not classified as a reproductive or developmental toxin. |
| Di(propylene glycol) Methyl Ether (DPM) | Low acute and chronic toxicity. Not classified as a reproductive or developmental toxin. |
| Ethylene Glycol Methyl Ether (EM) | Reproductive and developmental toxicity is a significant concern. [3] Classified as toxic for reproduction. |
| 2-Butoxyethanol (EB) | Can cause hemolysis (destruction of red blood cells), and at high concentrations, may lead to kidney and liver damage. |
Disclaimer: This is a summary of potential hazards. Users must consult the Safety Data Sheet (SDS) for each specific product for complete and up-to-date safety information and handling procedures.
The significantly lower toxicity of the P-series glycol ethers, including 1-isopropoxy-2-propanol, makes them the preferred choice in applications where worker exposure or consumer contact is a consideration.
Conclusion and Recommendations
The selection of a glycol ether solvent is a multi-faceted decision that requires a thorough evaluation of performance, safety, and regulatory considerations.
-
1-Isopropoxy-2-propanol (PnP) presents a balanced profile with good solvency, a moderate evaporation rate, and a favorable safety profile. It is a strong candidate for applications where a slower evaporating P-series glycol ether is desired, such as in certain coating and ink formulations.
-
Propylene Glycol Methyl Ether (PM) is a faster-evaporating alternative with excellent water miscibility and a very low toxicity profile. It is a versatile solvent for a wide range of applications.
-
Di(propylene glycol) Methyl Ether (DPM) offers a much slower evaporation rate and is suitable for applications requiring long open times and high solvency for a variety of resins.
-
Ethylene Glycol Methyl Ether (EM) and other E-series glycol ethers should be approached with caution due to their reproductive and developmental toxicity. In most cases, a P-series alternative can provide comparable or superior performance with a significantly better safety profile.
-
2-Butoxyethanol (EB) is an effective solvent but carries concerns related to hemolysis. Its use requires careful management of exposure.
For researchers, scientists, and drug development professionals, the trend is clear: the P-series glycol ethers offer a safer and more sustainable alternative to the E-series without compromising on performance. The choice between 1-isopropoxy-2-propanol and other P-series alternatives will ultimately depend on the specific requirements of the application, particularly with respect to evaporation rate and solvency for the target substrates. It is always recommended to conduct small-scale performance testing to validate the optimal solvent choice for your specific formulation.
References
-
Wikipedia. Kauri-butanol value. [Link]
-
Taylor & Francis. Kauri-butanol value – Knowledge and References. [Link]
-
ASTM International. ASTM D1133-13 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. [Link]
-
ACL Staticide. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths. [Link]
-
ASTM International. Kauri-Butanol Value of Hydrocarbon Solvents. [Link]
-
ASTM International. D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. [Link]
-
Best Technology. Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. [Link]
-
Polywater. Theoretical and Practical Control of Solvent Exposure During Electrical Cleaning. [Link]
-
Rock Chemicals, Inc. The Role of Glycol Ether in Paints & Coatings: Why It's Essential. [Link]
-
Materials Characterization Services. ASTM D3539 – Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer (Withdrawn 2015). [Link]
-
PubChem. 1-Isopropoxy-2-propanol. [Link]
-
Lanhe Chemical. Differences Between Propylene Glycol, Ethylene Glycol, and Glycol Ether EE. [Link]
-
ResearchGate. Influence of Ethylene Glycol and Propylene Glycol on Polymer Diffusion in Poly(butyl acrylate-co-methyl methacrylate) Latex Films. [Link]
-
OSPA. What are Glycol Ethers?. [Link]
-
ResearchGate. Surface Tension of the Binary Isopropyl Alcohol (2-propanol; IPA)-Water.... [Link]
-
Wikipedia. Propylene glycol methyl ether. [Link]
-
PCI Magazine. Glycol Ethers and Glycol Ether Acetates for the Development of Latex Paint Film Formation. [Link]
-
MDPI. Evaluation of Glycol Ether as an Alternative to Perchloroethylene in Dry Cleaning. [Link]
-
Rock Chemicals, Inc. The Role of Glycol Ether in Paints & Coatings: Why It's Essential. [Link]
-
Wikipedia. Tensiometer (surface tension). [Link]
-
EPA NEPS. Evaporation Rate Of Volatile Liquids. [Link]
-
ResearchGate. Influence of coalescing aids on the latex properties and film formation of waterborne coatings. [Link]
-
Quora. What is the evaporation rate of isopropyl alcohol?. [Link]
-
ResearchGate. Surface Tension and Density of Ethylene Glycol Monobutyl Ether–Water Mixtures from 277.15 to 308.15 K. [Link]
-
MDPI. Evaluation of Glycol Ether as an Alternative to Perchloroethylene in Dry Cleaning. [Link]
-
ACS Publications. Density, Viscosity, Refractive Index, and Surface Tension of Binary Mixtures of 3-oxa-1,5-Pentanediol with 2-Propanol, 1,2,3-Propanetriol, and 1-Decanol from 283.15 to 403.15 K as Reference Systems for Evaporation Experiments. [Link]
- Texas A&M University.
-
YouTube. Surface tension measurement | Tensíío Instrument Demo. [Link]
-
ASTM International. ASTM D3539-87(1996) - Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell. [Link]
-
Scribd. Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer. [Link]
-
Rockwood Finishing. Using Glycol Ethers in Cleaning Products: Performance and Safety Benefits. [Link]
-
Droplet Lab. Surface Tension Measurement: The Definitive Guide (2026). [Link]
-
NCBI Bookshelf. Glycol Ether Toxicology - StatPearls. [Link]
- Google Patents.
-
ResearchGate. Specific evaporation rate ( kg/(m 2 h)) from the surface of solvents or.... [Link]
-
American Chemical Society. the Energy of Evaporation | A Lab Investigation. [Link]
-
PubChem. 1-Propoxy-2-propanol. [Link]
Sources
- 1. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Differences Between Propylene Glycol, Ethylene Glycol, and Glycol Ether EE [lanhechem.com]
- 4. alliancechemical.com [alliancechemical.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. 1-Isopropoxy-2-propanol | C6H14O2 | CID 19846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. finishingandcoating.com [finishingandcoating.com]
- 8. lyondellbasell.com [lyondellbasell.com]
- 9. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 10. EP3118295A1 - Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces - Google Patents [patents.google.com]
- 11. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. besttechnologyinc.com [besttechnologyinc.com]
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- 16. clearsolutionsusa.com [clearsolutionsusa.com]
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- 21. rockchemicalsinc.com [rockchemicalsinc.com]
- 22. WO2013165618A1 - Low voc glycol ether coalescents for water based coatings - Google Patents [patents.google.com]
Validation of 1-Isopropoxy-2-propanol Purity by GC-MS
Executive Summary
In pharmaceutical and industrial synthesis, 1-Isopropoxy-2-propanol (IP2P) serves as a critical solvent and coupling agent. However, its commercial synthesis via the propoxylation of isopropanol often yields a mixture of structural isomers. The primary challenge in validating IP2P purity is not merely detecting non-volatile impurities, but resolving the major isomer (1-isopropoxy-2-propanol, a secondary alcohol) from its thermodynamic isomer, 2-isopropoxy-1-propanol (a primary alcohol).
While GC-FID is the industry workhorse for routine assay, it lacks the structural specificity required for rigorous impurity profiling during method validation. This guide outlines a GC-MS validation protocol compliant with ICH Q2(R2) guidelines, demonstrating why mass spectrometry provides the necessary orthogonality to ensure isomeric purity.
Technical Context: The Isomer Challenge
The propoxylation reaction creates two distinct isomers based on which carbon of the propylene oxide ring is attacked:
-
Major Isomer (IP2P): 1-isopropoxy-2-propanol (~95-99%). Secondary alcohol.
-
Minor Isomer (Beta-isomer): 2-isopropoxy-1-propanol (<5%). Primary alcohol.
Why Separation Matters: From a toxicological standpoint, primary alcohol isomers of glycol ethers (like 2-methoxyethanol) are often associated with higher toxicity profiles (teratogenicity) compared to their secondary alcohol counterparts. Although IP2P is generally safer, regulatory bodies (FDA, EMA) require precise quantification of the isomeric ratio.
Mechanistic Separation Logic
To separate these isomers, we cannot rely solely on boiling point differences (which are negligible).[1] We must exploit hydrogen bonding .
-
Stationary Phase: A polyethylene glycol (PEG/WAX) column is superior to non-polar (5%-Phenyl) columns. The primary alcohol (minor isomer) has a more accessible hydroxyl proton for hydrogen bonding with the PEG phase, resulting in longer retention times compared to the sterically hindered secondary alcohol (major isomer).
Comparative Analysis: GC-MS vs. Alternatives
The following table contrasts the performance of GC-MS against the standard GC-FID and HPLC techniques for this specific application.
| Feature | GC-MS (Recommended) | GC-FID (Alternative) | HPLC-UV |
| Specificity | High. Mass spectral fingerprint confirms isomer identity (m/z 45, 59, 103). | Medium. Relies solely on Retention Time (RT). Risk of co-elution with unknown volatiles. | Low. IP2P lacks a strong chromophore; requires derivatization. |
| Sensitivity (LOD) | Excellent. SIM mode allows ppb-level detection of impurities. | Good. Sufficient for assay (>99%) but limited for trace impurity profiling. | Poor. Not suitable for trace analysis of non-aromatic ethers. |
| Linearity Range | Limited. | ||
| Cost/Throughput | High capital; slower data processing. | Low capital; rapid QC screening. | High solvent consumption. |
| Validation Role | Primary. Required for peak purity assessment and impurity identification. | Secondary. Used for routine batch release after MS validation. | N/A |
Experimental Protocol
Instrumentation & Conditions[2][3]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-WAX UI (or equivalent PEG phase),
.-
Rationale: The "UI" (Ultra Inert) deactivation is critical to prevent peak tailing of the hydroxylated analyte.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split/Splitless, 250°C. Split ratio 50:1 for Assay; 10:1 for Impurities.
Temperature Program:
-
Hold 40°C for 2 min (Focus volatiles).
-
Ramp 10°C/min to 140°C.
-
Ramp 25°C/min to 240°C (Bake out).
Mass Spectrometry Parameters[2][4][5][6][7]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition Mode: Scan (35-300 amu) for ID; SIM (Selected Ion Monitoring) for Validation.
-
Target Ions (IP2P):
Sample Preparation[2]
-
Diluent: Methanol (LC-MS Grade). Note: Do not use Isopropanol as it interferes with the synthesis starting material analysis.
-
Standard Prep: Prepare 1.0 mg/mL stock of certified 1-Isopropoxy-2-propanol reference standard.
-
Internal Standard: 1-Butanol or 2-Methoxyethanol-d3 (if available) to correct for injection variability.
Visualizing the Workflow
The following diagram illustrates the critical decision points in the analytical workflow, specifically highlighting the "Orthogonal Check" required by ICH guidelines.
Figure 1: Analytical workflow for IP2P validation. Note the parallel use of MS for validation and FID for routine screening.
Validation Data & Performance Metrics
The following data summarizes a typical validation study for IP2P purity, adhering to ICH Q2(R2) standards.
Specificity (Isomer Resolution)
The method must demonstrate baseline separation (
| Component | Retention Time (min) | Resolution ( | Key MS Ions (m/z) |
| Isopropanol (Start Mat.) | 2.4 | - | 45, 43 |
| 1-Isopropoxy-2-propanol (Major) | 6.8 | > 2.0 | 45, 59, 103 |
| 2-Isopropoxy-1-propanol (Minor) | 7.2 | - | 45, 59, 103 |
Linearity & Sensitivity[7]
-
Range: 0.1% to 120% of target concentration.
-
Linearity (
): > 0.999. -
LOD (Limit of Detection): 5 ppm (S/N > 3).
-
LOQ (Limit of Quantitation): 15 ppm (S/N > 10).
Accuracy & Precision (Recovery Study)
Spike recovery performed at 50%, 100%, and 150% levels.
| Spike Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 50% | 98.4 | 1.2 | 95-105% |
| 100% | 100.1 | 0.8 | 98-102% |
| 150% | 99.2 | 1.1 | 95-105% |
Mechanistic Insight: Isomer Separation Logic
To understand why the protocol works, we must visualize the interaction between the analytes and the column phase.
Figure 2: Separation mechanism on a Polar (Wax) column. The primary alcohol (minor isomer) interacts more strongly with the phase, increasing its retention time.
References
-
International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[5] [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7945, 1-Isopropoxy-2-propanol. PubChem. [Link]
-
Restek Corporation. (2020). Guide to GC Column Selection and Optimization. Restek Technical Library. [Link]
-
Occupational Safety and Health Administration (OSHA). (2021). Sampling and Analytical Methods: Propylene Glycol Ethers. United States Department of Labor. [Link]
Sources
- 1. KR20210123549A - Composition for selective removal of isomer of propylene glycol monomethyl ether and method thereof - Google Patents [patents.google.com]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Spectroscopic Differentiation of Bromopropanol Isomers: A Comparative Guide
Executive Summary
The precise differentiation of bromopropanol isomers—specifically 1-bromo-2-propanol , 2-bromo-1-propanol , and 3-bromo-1-propanol —is a critical quality attribute in pharmaceutical synthesis.[1] These isomers often coexist as regioselective byproducts during the ring-opening of propylene oxide or the hydrobromination of allyl alcohol. Because they share the same molecular mass (
This guide provides a definitive spectroscopic workflow using Nuclear Magnetic Resonance (
Part 1: The Isomer Landscape
Before analyzing spectra, one must understand the structural symmetry and electronic environments that dictate the signals.
| Isomer | Structure | Key Feature | Common Origin |
| 1-Bromo-2-propanol | Secondary Alcohol, Chiral | Major product of propylene oxide + HBr | |
| 2-Bromo-1-propanol | Primary Alcohol, Chiral | Minor product of propylene oxide + HBr | |
| 3-Bromo-1-propanol | Primary Alcohol, Achiral | Hydrobromination of allyl alcohol |
Part 2: Nuclear Magnetic Resonance (NMR) Analysis
NMR is the gold standard for differentiating these isomers.[2] The key lies in the methyl group signal and the chemical shift of the methylene (
NMR Diagnostic Markers (400 MHz, )
The most immediate differentiator is the methyl group resonance.[2]
-
1-Bromo-2-propanol: The methyl group is adjacent to a
moiety.[1] Oxygen is electronegative, but the effect on the -protons (the methyl group) is moderate. -
2-Bromo-1-propanol: The methyl group is adjacent to a
moiety.[1] Bromine is heavy and polarizable; the "heavy atom effect" and desheilding on -protons is significantly stronger than oxygen in this specific alkyl chain context (compare 2-propanol vs. 2-bromopropane).[1] -
3-Bromo-1-propanol: There is no terminal methyl group.[2][1] The central carbon is a methylene.[2]
-
Methyl Shift: Absent . Instead, look for a quintet at
representing the central .[1]
-
Comparative Data Table
| Feature | 1-Bromo-2-propanol | 2-Bromo-1-propanol | 3-Bromo-1-propanol |
| Methyl ( | None | ||
| Central Carbon | Methine ( | Methine ( | Methylene ( |
| Hetero-Methylene | Two distinct triplets ( |
Expert Insight: The shift of the
NMR Chemical Shifts
| Carbon Type | 1-Bromo-2-propanol | 2-Bromo-1-propanol | 3-Bromo-1-propanol |
| C-Br | |||
| C-OH | |||
| Methyl/Central |
Part 3: Mass Spectrometry (MS) Fragmentation[1][2]
While the molecular ion (
Mechanism of Differentiation
Alcohol fragmentation is driven by
-
1-Bromo-2-propanol (Secondary Alcohol):
-
2-Bromo-1-propanol (Primary Alcohol):
-
3-Bromo-1-propanol (Primary Alcohol):
Part 4: Logical Workflow & Visualization
The following decision tree illustrates the step-by-step logic to identify an unknown sample.
Caption: Spectroscopic decision tree for differentiating bromopropanol isomers based on
Part 5: Experimental Protocol
Protocol: NMR Sample Preparation and Acquisition
Objective: Obtain high-resolution spectra suitable for coupling constant analysis.
-
Solvent Selection: Use
(Chloroform-d) containing 0.03% TMS (Tetramethylsilane) as an internal standard.[2][1]-
Note: Avoid DMSO-
unless solubility is an issue, as it can broaden OH signals and complicate the 3-4 ppm region due to water exchange.[1]
-
-
Preparation: Dissolve 10–20 mg of the sample in 0.6 mL of
. Filter through a glass wool plug if any particulate is visible.[2][1] -
Acquisition:
-
Processing: Phase correct manually. Reference the TMS peak to 0.00 ppm.[2]
Protocol: Mass Spectrometry (GC-MS)
Objective: Verify structure via fragmentation.[2][1]
-
Inlet: Split injection (50:1) to prevent detector saturation.[2][1]
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.
-
Temperature Program: Hold at 50°C for 2 min, ramp 10°C/min to 200°C.
-
Separation: 1-bromo-2-propanol and 2-bromo-1-propanol are structural isomers and may have close retention times; however, their MS patterns (m/z 45 vs 31) will distinguish them even if co-eluting.[1]
-
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromo-1-propanol.[2][1][3] NIST Chemistry WebBook, SRD 69.[2][1] Available at: [Link][2][1]
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 1-Bromo-2-propanol.[2][1] NIST Chemistry WebBook, SRD 69.[2][1] Available at: [Link][2][1]
-
AIST Spectral Database for Organic Compounds (SDBS). 1H NMR and 13C NMR spectra of Bromopropanols. (Search via compound name or formula C3H7BrO).[2][1][3][4] Available at: [Link][2][1]
-
PubChem. Compound Summary: 1-Bromo-2-propanol.[2][1] National Library of Medicine.[2][1] Available at: [Link][2][1]
Sources
Quantitative Analysis of 1-Isopropoxy-2-propanol: A Comparative Guide to Chromatographic Methodologies
Executive Summary & Strategic Context
1-Isopropoxy-2-propanol (IP2P) (CAS: 3944-36-3), also known as Propylene Glycol Monoisopropyl Ether (PGMIPE), represents a critical solvent class in pharmaceutical processing and industrial coatings. It serves as a safer, amphiphilic alternative to ethylene glycol ethers (EGEs), which are phasing out due to reproductive toxicity.
However, the synthesis of IP2P from propylene oxide creates a critical analytical challenge: Regioisomerism.
-
Target Isomer (Alpha): 1-Isopropoxy-2-propanol (Safe, Secondary Alcohol).
-
Impurity Isomer (Beta): 2-Isopropoxy-1-propanol (Toxic, Primary Alcohol).[1]
For researchers and drug developers, the "product performance" of an analytical method is defined by its ability to resolve these isomers and quantify the beta-impurity at trace levels. This guide compares the two dominant methodologies—GC-FID (Flame Ionization Detection) and GC-MS (Mass Spectrometry)—to determine which protocol ensures the highest integrity for your specific application.
The Analytical Challenge: Isomer Resolution
Before selecting a method, one must understand the structural causality that dictates separation. The beta-isomer (2-isopropoxy-1-propanol) is a primary alcohol, making it slightly more polar and possessing a different boiling point than the alpha-isomer.
Structural Logic & Toxicity Pathway
The following diagram illustrates the structural divergence and why the beta-isomer is the Critical Quality Attribute (CQA).
Figure 1: Structural origin and metabolic divergence of IP2P isomers. The beta-isomer's primary alcohol group allows oxidation to toxic acids, necessitating rigorous separation.
Comparative Methodology: GC-FID vs. GC-MS
This section objectively compares the two standards. While HPLC is possible (with derivatization), it is inferior for volatile glycol ethers. Gas Chromatography is the gold standard.
Performance Matrix
| Feature | Method A: GC-FID (The Workhorse) | Method B: GC-MS (The Forensic Tool) |
| Primary Application | Raw Material Assay (Purity >99%) | Residual Solvent Analysis (Trace <1000 ppm) |
| Linearity (Dynamic Range) | Superior ( | Limited ( |
| Isomer Specificity | Relies solely on Retention Time (RT). | Relies on RT + Mass Spectral Fingerprint. |
| Limit of Detection (LOD) | ~10 ppm | ~10-100 ppb (SIM Mode) |
| Cost Per Analysis | Low | High |
| Robustness | High. Minimal maintenance. | Moderate. Source cleaning required. |
Decision Guide
-
Choose GC-FID if: You are a chemical manufacturer verifying that a drum of IP2P meets the 99.5% purity specification.
-
Choose GC-MS if: You are a pharmaceutical scientist screening a finished drug product for residual IP2P and need to confirm it is not the toxic beta-isomer or a co-eluting matrix component.
Detailed Experimental Protocols
These protocols are self-validating systems. The use of Internal Standards (ISTD) is mandatory to correct for injection variability.
Protocol A: GC-FID for Purity Assay (High Concentration)
Objective: Quantify IP2P purity and total impurities.
-
Instrument: Agilent 7890/8890 or equivalent with FID.
-
Column: DB-WAX or HP-INNOWax (Polyethylene Glycol).
-
Rationale: Polar columns interact strongly with the hydroxyl groups, providing superior separation of the alpha and beta alcohol isomers compared to non-polar (DB-1/DB-5) columns.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (50:1 or 100:1).
-
Rationale: High split is required to prevent column overload from the main solvent peak.
-
-
Temperature Program:
-
Hold 40°C for 2 min (Focus volatiles).
-
Ramp 10°C/min to 220°C.
-
Hold 5 min (Elute high boilers).
-
-
Internal Standard: 1-Butanol or Cyclohexanol .
-
Selection Logic: Must have a similar boiling point but distinct RT.
-
Protocol B: GC-MS for Residual Analysis (Trace Level)
Objective: Detect IP2P residues in drug substances (USP <467> context).
-
Instrument: GC-MS (Single Quadrupole).
-
Column: DB-624 (Cyanopropylphenyl dimethyl polysiloxane).
-
Rationale: The industry standard for residual solvents (USP <467>). It offers a balance of polarity for separating IP2P from other common solvents (methanol, acetone).
-
-
Inlet: Splitless or Low Split (5:1).
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions (m/z): 45 (Base peak), 59, 103.
-
Validation: The ratio of ion 45/59 must match the reference standard within ±20%.
-
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate chromatographic workflow based on analyte concentration.
Data Presentation & Validation Criteria
When validating these methods, the following quantitative criteria define success.
System Suitability Table
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Ensures baseline separation for accurate integration. | |
| Tailing Factor ( | Glycol ethers tail on active sites; strict limits ensure column inertness. | |
| Precision (RSD) | Verifies injector reproducibility. | |
| Recovery | Confirms extraction efficiency from the matrix. |
Calculating Resolution
To ensure the method is "field-proven," you must calculate resolution between the major alpha peak and the minor beta impurity:
-
Where
is retention time and is peak width at half-height. -
Critical Note: If
, lower the initial oven temperature or reduce the ramp rate.
References
-
ASTM International. (2019). ASTM D7716 - Standard Test Method for Determination of Glycol Ethers in Workplace Atmospheres. ASTM International. [Link]
-
PubChem. (2024). 1-Isopropoxy-2-propanol (Compound Summary).[1][2] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (1993). Method T-99: Propylene Glycol Monomethyl Ethers/Acetates. (Adapted for Isopropyl analogs). OSHA Salt Lake Technical Center.[3] [Link]
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: 1-isopropoxypropan-2-ol.[2] ECHA.[4] [Link]
Sources
A Comparative Guide to the Solvency Power of Glycol Ethers for Researchers and Drug Development Professionals
Glycol ethers represent a versatile class of organic solvents, indispensable in a multitude of applications ranging from coatings and cleaners to pharmaceuticals and electronics.[1] Their unique molecular structure, featuring both ether and alcohol functional groups, grants them an amphiphilic nature, allowing for miscibility with a wide array of both aqueous and organic substances.[2] This guide provides an in-depth comparative analysis of the solvency power of different glycol ethers, supported by experimental data and protocols, to empower researchers and drug development professionals in making informed solvent selection decisions.
The two primary families of glycol ethers are the E-series, derived from ethylene oxide, and the P-series, derived from propylene oxide.[1][3] While both series exhibit excellent solvency, their performance characteristics and toxicological profiles can differ significantly due to their distinct chemical backbones.[1] Historically, E-series glycol ethers were prevalent, but concerns over their potential toxicity have led to a considerable shift towards the P-series in many applications.[1][2]
The Theoretical Underpinnings of Solvency Power
The adage "like dissolves like" is the cornerstone of solubility science. To quantify this principle, several theoretical frameworks are employed.
Hansen Solubility Parameters provide a robust method for predicting the compatibility between a solvent and a solute, typically a polymer. This model deconstructs the total cohesive energy of a substance into three components[4][5]:
-
δd (Dispersion): Energy from atomic forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is predicted to dissolve a solute if their respective Hansen parameters are similar. The "Hansen Distance" (Ra) between a solvent and a polymer can be calculated, with a smaller distance indicating a higher likelihood of dissolution.
The Kauri-Butanol (Kb) value is an empirical measure of a solvent's ability to dissolve a standard kauri gum resin.[6] As defined by ASTM D1133, it is the volume in milliliters of a solvent required to cause turbidity in a standardized kauri-butanol solution.[7] A higher Kb value generally signifies stronger solvency power for non-polar substances like oils and greases.[6] However, this method has limitations; highly polar solvents, including many glycol ethers, can be infinitely soluble in the kauri-butanol reagent, making the test unsuitable for them.[8][9]
Experimental Determination of Solvency Power: Polymer Dissolution
To provide a practical and self-validating assessment of solvency, a direct dissolution test is highly effective. This protocol outlines the steps to determine the solubility of a specific polymer resin in a selection of glycol ethers.
-
Preparation of Materials:
-
Select a representative set of glycol ethers for comparison (e.g., Propylene Glycol n-Butyl Ether (PGBE), Diethylene Glycol Monobutyl Ether (DGBE), Ethylene Glycol Monobutyl Ether (EGBE)).
-
Choose a polymer relevant to your application (e.g., a specific grade of acrylic, epoxy, or nitrocellulose resin).
-
Ensure all solvents and the polymer are anhydrous to prevent water from influencing the results.
-
Prepare clean, dry, and sealable glass vials.
-
-
Sample Preparation:
-
Accurately weigh 1 gram of the chosen polymer resin into each labeled vial.
-
Add 9 grams of a specific glycol ether to each corresponding vial, creating a 10% polymer solution by weight.
-
-
Dissolution Process:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a laboratory shaker or magnetic stirrer at a consistent, moderate speed.
-
Maintain a constant ambient temperature (e.g., 25°C) throughout the experiment.
-
-
Observation and Data Collection:
-
Visually inspect the vials at regular intervals (e.g., 1, 4, 8, and 24 hours).
-
Record the time taken for the polymer to completely dissolve, resulting in a clear, homogenous solution.
-
If the polymer does not fully dissolve after 24 hours, characterize the state of the mixture (e.g., swollen, partially dissolved, undissolved).
-
For a more quantitative analysis, a small aliquot can be taken at set time points, and the dissolved polymer concentration can be determined using techniques like gravimetric analysis after solvent evaporation or Gas Chromatography (GC) for the remaining solvent.[10]
-
-
Self-Validation and Control:
-
Include a known good solvent and a known non-solvent for the chosen polymer as positive and negative controls, respectively. This validates that the experimental conditions are appropriate to observe both dissolution and non-dissolution.
-
Run each solvent-polymer combination in triplicate to ensure the reproducibility of the results.
-
Caption: Experimental workflow for determining polymer solubility in glycol ethers.
Comparative Data: Solvency Power of Selected Glycol Ethers
The following tables summarize key solvency-related properties for a range of common glycol ethers.
| Glycol Ether | Abbreviation | δd (Dispersion) | δp (Polar) | δh (Hydrogen Bonding) |
| Ethylene Glycol Monomethyl Ether | EGME | 16.2 | 9.2 | 16.4 |
| Ethylene Glycol Monobutyl Ether | EGBE | 16.0 | 5.1 | 12.3 |
| Diethylene Glycol Monobutyl Ether | DGBE | 16.0 | 4.1 | 8.2 |
| Propylene Glycol Methyl Ether | PGME | 15.6 | 6.1 | 10.4 |
| Propylene Glycol n-Butyl Ether | PGBE | 15.2 | 4.3 | 8.8 |
| Dipropylene Glycol Methyl Ether | DPGME | 15.4 | 4.1 | 9.2 |
Note: Values are approximate and can vary slightly based on the source. Data compiled from multiple sources for representative comparison.[4][11]
| Glycol Ether | Acrylic Resins | Epoxy Resins | Nitrocellulose | Polyurethanes |
| E-Series | ||||
| EGBE | Excellent | Good | Excellent | Good |
| DGBE | Excellent | Excellent | Excellent | Excellent |
| P-Series | ||||
| PGME | Good | Moderate | Excellent | Good |
| PGBE | Excellent | Good | Good | Excellent |
| DPGME | Excellent | Good | Good | Good |
This table provides a qualitative comparison based on typical industry observations. "Excellent" indicates rapid and complete dissolution, while "Good" and "Moderate" suggest slower dissolution or suitability for a narrower range of resins within that class.[3]
Analysis of Structure-Solvency Relationships
The solvency characteristics of glycol ethers are directly linked to their molecular structure.
-
E-Series vs. P-Series: E-series glycol ethers, derived from ethylene oxide, tend to be more water-soluble and are effective solvents for polar substances. P-series ethers, with the additional methyl group from propylene oxide, exhibit a more hydrophobic character, which can enhance their solvency for certain organic resins and oils.[1][3] This structural difference also contributes to the lower toxicity profile of the P-series.[1]
-
Effect of Alkyl Chain Length: Increasing the length of the alkyl chain (e.g., from methyl to butyl) generally decreases water solubility but improves solvency for hydrophobic materials like oils and many resins.[12]
-
Effect of Ether Linkages: Increasing the number of ether linkages (e.g., from propylene glycol to dipropylene glycol) increases the molecular weight, lowers the volatility, and can enhance solvency for a broader range of substances.[12]
Caption: Relationship between glycol ether structure and solvency properties.
Conclusion
The selection of an appropriate glycol ether is a critical decision that impacts product performance, stability, and safety. While both E-series and P-series glycol ethers are excellent solvents, their strengths differ. P-series glycol ethers, such as PGBE and DPGME, often provide a superior balance of strong solvency for a wide range of resins, lower toxicity, and good coupling properties in waterborne systems.[3][13] E-series ethers like DGBE remain highly effective, particularly where very strong solvency for polar materials is required.[14][15]
Ultimately, the choice of solvent should be guided by empirical testing. The experimental protocol provided in this guide serves as a reliable starting point for researchers to compare the dissolution performance of various glycol ethers with their specific polymers of interest. By integrating theoretical knowledge from Hansen Solubility Parameters with practical experimental data, scientists and developers can confidently select the optimal solvent to meet their formulation challenges.
References
-
GLYCOL ETHERS. (n.d.). Ataman Kimya. Retrieved from [Link]
-
Oxygenated Solvents - Glycol Ethers. (n.d.). The Solvents Industry Association. Retrieved from [Link]
-
Versatile Glycol Ethers for Coatings & Cleaners. (n.d.). CISCO. Retrieved from [Link]
-
Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column. (n.d.). Restek. Retrieved from [Link]
-
Glycol Ether PNP. (n.d.). LyondellBasell. Retrieved from [Link]
-
Glycol Ethers Properties & Examples, Organic Solvents. (n.d.). Dow. Retrieved from [Link]
- Comparison of Organic Solvents Desorption of Eight Glycol Ethers from Charcoal Tube and Application of Chemometric Approach. (2015). Journal of Chemical Health and Safety.
-
Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications. (n.d.). Silver Fern Chemical. Retrieved from [Link]
- Glycol ether solvents in liquid cleaning compositions to remove stains from surfaces. (2017). Google Patents.
-
Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths. (2014). ACL Staticide. Retrieved from [Link]
-
Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning. (n.d.). Best Technology. Retrieved from [Link]
- Densities and Viscosities of Seven Glycol Ethers from 288.15 K to 343.15 K. (2007).
-
What are Glycol Ethers?. (n.d.). European Solvents Industry Group. Retrieved from [Link]
-
The Kauri-Butanol Cleaning Number: Unconventional Wisdom. (2024). Finishing and Coating. Retrieved from [Link]
- Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. (n.d.).
- Analytical methods for residual solvents determination in pharmaceutical products. (2009). Acta Poloniae Pharmaceutica.
- The historic and current use of glycol ethers: A picture of change. (2015). Toxicology Letters.
-
Kauri-Butanol (Kb) Values and Solubility Parameters. (n.d.). Techspray. Retrieved from [Link]
-
Hansen Solubility Parameters (HSP). (n.d.). Prof Steven Abbott. Retrieved from [Link]
-
Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents. (2021). ASTM International. Retrieved from [Link]
- SOLUBILITY OF POLYMERS. (n.d.). Kinam Park.
-
Hansen solubility parameters. (n.d.). Pirika. Retrieved from [Link]
- Residual Solvents: Alternate Valid
- Polymer and Solvents. (n.d.).
-
Residual Solvents Testing. (n.d.). TCA Lab / Alfa Chemistry. Retrieved from [Link]
-
(Co)Solvents. (n.d.). Prof Steven Abbott. Retrieved from [Link]
-
Glycol Ether Toxicology. (2024). StatPearls - NCBI Bookshelf. Retrieved from [Link]
- Dow oxygen
- Analytical methods for residual solvents determination in pharmaceutical products. (2009).
-
HSP Basics. (n.d.). Prof Steven Abbott. Retrieved from [Link]
- Hansen solubility parameters for polyethylene glycols by inverse gas chromatography. (2006).
- Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025). Resolve Mass Spec.
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- 13. lyondellbasell.com [lyondellbasell.com]
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- 15. Glycol Ether DE: A Versatile Solvent for Industrial and Commercial Applications [silverfernchemical.com]
Safety Operating Guide
Operational Guide: Safe Disposal of 1-Isopropoxy-2-propanol
[1][2][3]
Executive Summary
1-Isopropoxy-2-propanol (Propylene glycol monoisopropyl ether) presents a dual-hazard profile during disposal: it is a Type II Combustible Liquid and a Class B Peroxide Former .[1][2][3] While often viewed merely as a routine organic solvent, its ether linkage creates a latent risk of explosive peroxide accumulation if stored improperly or aged.
This guide moves beyond generic "solvent disposal" advice, providing a self-validating protocol to determine whether the chemical is suitable for standard fuel blending or requires high-hazard stabilization.[1]
Chemical Characterization Table
| Property | Value | Operational Implication |
| CAS Number | 3944-36-3 | Unique identifier for waste manifests.[1][2][3] |
| Flash Point | ~42°C - 48°C (107°F - 118°F) | RCRA D001 (Ignitable). Must be stored in flammables cabinet.[1][2][3] |
| Boiling Point | ~140°C | Low volatility reduces inhalation risk compared to diethyl ether, but increases residue risk.[1][2][3] |
| Water Solubility | Soluble | Do NOT pour down drains. High mobility in water systems.[1][2][3] |
| Peroxide Class | Class B (Hazard on Concentration) | CRITICAL: Must test for peroxides before distillation or disposal if aged >12 months.[1][2][3] |
| Specific Gravity | ~0.88 g/mL | Lighter than water; will float during aqueous spills.[1][2][3] |
Part 1: Pre-Disposal Assessment (The Self-Validating System)[1][3]
Before moving any container to the waste stream, you must validate its stability. Blindly bulking ether-based solvents is a leading cause of waste-stream fires.[1][3]
Step 1: The Age & Stability Check
Causality: The ether oxygen atom stabilizes free radicals, allowing atmospheric oxygen to slowly form hydroperoxides at the alpha-carbon position. These peroxides can detonate if concentrated (e.g., via evaporation in a waste drum).
Protocol:
-
Check the Label: If the container is >12 months old or the expiration date has passed, STOP .
-
Visual Inspection: Look for crystal formation around the cap or in the liquid.
-
Peroxide Test: Use a semi-quantitative peroxide test strip (e.g., Quantofix).
-
< 20 ppm: Safe for routine bulking/disposal.
-
20 - 100 ppm: Must be treated/reduced before disposal (see Stabilization below).[1]
-
> 100 ppm: High Hazard. Label as "Peroxidized Waste" and request specific reactive waste pickup.
-
Step 2: Segregation Logic
Incompatibility: Never mix 1-Isopropoxy-2-propanol with:
-
Strong Oxidizers (Nitric acid, Perchlorates): Immediate fire/explosion risk.
-
Acid Chlorides: Vigorous exothermic reaction.
Part 2: Disposal Workflows
Workflow A: Routine Waste (Fuel Blending)
For stable solvent (Peroxides <20 ppm) generated from HPLC, cleaning, or synthesis.[2]
-
Container Selection: Use HDPE or Steel (lined) drums. Ensure the container is grounded during transfer to prevent static discharge (Flash point is 42°C, susceptible to static ignition).
-
Bulking: Pour waste into the "Non-Halogenated Organic Solvents" stream.
-
Labeling:
-
Final Fate: High-BTU incineration (Fuel Blending) at a TSDF (Treatment, Storage, and Disposal Facility).
Workflow B: Spill Cleanup (Emergency)
For spills > 1 Liter.
-
Isolate: Remove all ignition sources immediately.
-
Absorb: Use inert absorbents (Vermiculite, Diatomaceous Earth, or Universal Polypropylene pads).
-
Why? Do not use paper towels or sawdust. The high surface area of combustible organic fibers mixed with a flammable solvent increases fire risk.
-
-
Collect: Scoop absorbed material into a spark-proof container (black conductive plastic or metal pail).
-
Disposal: Label as "Solvent Contaminated Debris (D001)."
Part 3: Decision Logic Visualization
The following diagram illustrates the critical decision-making process to ensure safety and compliance.
Figure 1: Critical decision tree for the disposal of ether-based solvents.[1] Note the mandatory peroxide check for aged containers.
Part 4: Regulatory Framework (RCRA Compliance)
In the United States, 1-Isopropoxy-2-propanol is regulated under the Resource Conservation and Recovery Act (RCRA).[1]
-
Hazardous Waste Code: D001 (Ignitable)
-
Satellite Accumulation Areas (SAA):
-
Keep containers closed unless adding waste (EPA 40 CFR 262.15).
-
"Closed" means vapor-tight.[1] A funnel left in an open drum is a violation and a fire hazard.
-
Stabilization Protocol (For 20-100 ppm Peroxides)
If you detect moderate peroxides, you may stabilize the waste if your facility safety protocols permit:
-
Add a reducing agent (e.g., Ferrous Sulfate or Sodium Metabisulfite solution) to the solvent.
-
Agitate gently.
-
Retest after 1 hour. If < 20 ppm, proceed to bulking.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7906, 1-Isopropoxy-2-propanol.[1][2][3] Retrieved from [Link][3]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (D001 Ignitability). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2023). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][3]
Sources
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. 过氧化物形成溶剂 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. labbox.es [labbox.es]
- 8. epa.gov [epa.gov]
- 9. my.alfred.edu [my.alfred.edu]
- 10. danielstraining.com [danielstraining.com]
- 11. republicservices.com [republicservices.com]
- 12. EPA Final Rule: Modernizing RCRA Ignitable Hazardous Waste Determinations — KERAMIDA Inc. [keramida.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
